Product packaging for 4-Iodopicolinonitrile(Cat. No.:CAS No. 913836-19-8)

4-Iodopicolinonitrile

Cat. No.: B133930
CAS No.: 913836-19-8
M. Wt: 230.01 g/mol
InChI Key: BGDBXTAJJAFSGO-UHFFFAOYSA-N
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Description

4-Iodopicolinonitrile is a high-value, multifunctional chemical intermediate designed for advanced research and development applications. This compound features a pyridine ring system substituted with an iodine atom at the 4-position and a cyano group at the 2-position, creating a versatile scaffold for synthetic organic chemistry. The iodine substituent serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based fragments . Concurrently, the electron-withdrawing nitrile group can modulate the electronic properties of the ring, act as a hydrogen bond acceptor, or be further functionalized into amides, acids, or tetrazoles . This structural motif is particularly valuable in medicinal chemistry for constructing targeted libraries of N-heterocyclic compounds for screening against biological targets . Researchers utilize this compound and its analogues in the discovery and synthesis of novel small molecule drugs, agrochemicals, and organic materials. Proper handling and storage are essential to maintain product integrity; it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C . As with all fine chemicals, this product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3IN2 B133930 4-Iodopicolinonitrile CAS No. 913836-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDBXTAJJAFSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634083
Record name 4-Iodopyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-19-8
Record name 4-Iodopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634083
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Record name 4-Iodo-2-cyanopyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-fluoro-4-iodopicolinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the commercially available starting material, 3-fluoro-2-picoline. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the overall workflow.

Synthetic Strategy

The synthesis of 3-fluoro-4-iodopicolinonitrile can be strategically approached in four main stages, starting from 3-fluoro-2-picoline:

  • Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Sandmeyer Iodination: Diazotization of the amino group followed by substitution with iodine.

  • Nitrile Formation: Conversion of the methyl group at the 2-position into a nitrile functionality.

This pathway is illustrated in the following workflow diagram:

SynthesisWorkflow Start 3-Fluoro-2-picoline Step1 Nitration Start->Step1 Intermediate1 3-Fluoro-4-nitro-2-picoline Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-Amino-3-fluoro-2-picoline Step2->Intermediate2 Step3 Sandmeyer Iodination Intermediate2->Step3 Intermediate3 3-Fluoro-4-iodo-2-picoline Step3->Intermediate3 Step4 Nitrile Formation Intermediate3->Step4 FinalProduct 3-Fluoro-4-iodopicolinonitrile Step4->FinalProduct

Caption: Overall synthetic workflow for 3-fluoro-4-iodopicolinonitrile.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, reaction conditions, and yields, are summarized in the accompanying tables.

Step 1: Synthesis of 3-Fluoro-4-nitro-2-picoline

The initial step involves the nitration of 3-fluoro-2-picoline. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

To a stirred solution of fuming nitric acid, cooled to 0°C, is slowly added concentrated sulfuric acid. 3-Fluoro-2-picoline is then added dropwise to the cooled nitrating mixture, ensuring the temperature is maintained below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Table 1: Quantitative Data for the Synthesis of 3-Fluoro-4-nitro-2-picoline

Reagent/ParameterValue
3-Fluoro-2-picoline1.0 eq
Fuming Nitric Acid3.0 eq
Concentrated Sulfuric Acid3.0 eq
Reaction Temperature0-10°C, then RT
Reaction Time4-6 hours
Typical Yield70-80%
Step 2: Synthesis of 4-Amino-3-fluoro-2-picoline

The nitro group of 3-fluoro-4-nitro-2-picoline is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

3-Fluoro-4-nitro-2-picoline is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the desired amine.

Table 2: Quantitative Data for the Synthesis of 4-Amino-3-fluoro-2-picoline

Reagent/ParameterValue
3-Fluoro-4-nitro-2-picoline1.0 eq
10% Palladium on Carbon5-10 mol%
SolventEthanol or Methanol
Hydrogen Pressure1 atm (balloon)
Reaction TemperatureRoom Temperature
Reaction Time6-12 hours
Typical Yield90-95%
Step 3: Synthesis of 3-Fluoro-4-iodo-2-picoline

The amino group of 4-amino-3-fluoro-2-picoline is converted to an iodo group via a Sandmeyer reaction. This involves the formation of a diazonium salt followed by treatment with an iodide source.

Experimental Protocol:

4-Amino-3-fluoro-2-picoline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Table 3: Quantitative Data for the Synthesis of 3-Fluoro-4-iodo-2-picoline

Reagent/ParameterValue
4-Amino-3-fluoro-2-picoline1.0 eq
Sulfuric Acid (conc.)3.0-4.0 eq
Sodium Nitrite1.1-1.2 eq
Potassium Iodide1.5-2.0 eq
Reaction Temperature0-5°C, then RT
Reaction Time2-4 hours
Typical Yield60-70%
Step 4: Synthesis of 3-Fluoro-4-iodopicolinonitrile

The final step is the conversion of the methyl group of 3-fluoro-4-iodo-2-picoline to a nitrile. A common laboratory-scale method involves a two-step sequence: oxidation to the carboxylic acid, followed by conversion to the primary amide and subsequent dehydration.

4a. Oxidation to 3-Fluoro-4-iodopicolinic acid

Experimental Protocol:

3-Fluoro-4-iodo-2-picoline is heated at reflux in an aqueous solution of a strong oxidizing agent, such as potassium permanganate. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with cold water, and dried.

Table 4a: Quantitative Data for the Oxidation to 3-Fluoro-4-iodopicolinic acid

Reagent/ParameterValue
3-Fluoro-4-iodo-2-picoline1.0 eq
Potassium Permanganate2.0-3.0 eq
SolventWater
Reaction TemperatureReflux
Reaction Time8-16 hours
Typical Yield50-60%

4b. Amidation and Dehydration to 3-Fluoro-4-iodopicolinonitrile

Experimental Protocol:

3-Fluoro-4-iodopicolinic acid is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride. The excess reagent is removed under reduced pressure. The crude acid chloride is then dissolved in an inert solvent (e.g., dichloromethane) and treated with an excess of aqueous ammonia at low temperature. After stirring, the organic layer is separated, washed, dried, and concentrated to give the primary amide. The crude amide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in a suitable solvent with heating to afford the final product, 3-fluoro-4-iodopicolinonitrile. Purification is typically achieved by column chromatography.

Table 4b: Quantitative Data for Amidation and Dehydration

Reagent/ParameterValue
3-Fluoro-4-iodopicolinic acid1.0 eq
Thionyl Chloride2.0-3.0 eq
Aqueous AmmoniaExcess
Phosphorus Oxychloride1.5-2.0 eq
Reaction Temperature0°C to Reflux
Typical Yield (2 steps)60-70%

Conclusion

This technical guide outlines a robust and logical synthetic route to 3-fluoro-4-iodopicolinonitrile from a readily available starting material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient preparation of this important chemical intermediate. The successful execution of this synthesis will provide access to a key building block for the development of novel therapeutics and other advanced materials.

An In-depth Technical Guide to the Solubility and Stability of 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 4-Iodopicolinonitrile is limited. This guide provides a comprehensive framework based on its chemical structure and established methodologies for determining these critical parameters for a novel compound. The experimental protocols detailed herein are standard approaches used in the pharmaceutical and chemical industries.

Introduction to this compound

This compound (C₆H₃IN₂) is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials. Its structure, featuring a pyridine ring, a nitrile group, and an iodine atom, imparts a unique combination of polarity and reactivity. Understanding its solubility and stability is paramount for its effective use in reaction design, formulation, purification, and for ensuring the safety and shelf-life of any resulting products.

While specific data is scarce, its structural motifs suggest it is likely soluble in a range of common organic solvents.[1][2] The presence of the carbon-iodine bond and the nitrile functional group indicates potential susceptibility to degradation under specific environmental conditions such as light, heat, and non-neutral pH.[3] This guide outlines the standard experimental procedures to quantitatively determine these properties.

Solubility Profile and Determination

The solubility of a compound is a fundamental property that dictates its handling, reaction conditions, and bioavailability. The "like dissolves like" principle suggests that this compound, with both polar (nitrile, pyridine nitrogen) and nonpolar (aromatic ring, iodine) features, will exhibit solubility in a range of solvents.[4]

Predicted Solubility
  • High Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).

  • Moderate Solubility Expected: In esters like ethyl acetate and ketones like acetone.

  • Low Solubility Expected: In nonpolar solvents like hexanes and heptane.

  • Poor Solubility Expected: In aqueous solutions at neutral pH. Solubility may increase in acidic aqueous solutions due to the protonation of the pyridine nitrogen.

Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the quantitative solubility of a compound like this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, DMSO, Dichloromethane, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the undissolved solid.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

    • Use the calibration curve to calculate the concentration of this compound in the diluted supernatant.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Data Presentation: Solubility

Quantitative solubility data should be organized into a clear table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Data to be determinedData to be determined
pH 7.4 Phosphate Buffer25Data to be determinedData to be determined
0.1 M HCl25Data to be determinedData to be determined
0.1 M NaOH25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis & Quantification A Add excess this compound to known volume of solvent B Equilibrate in shaker (e.g., 24h at 25°C) A->B C Centrifuge to separate undissolved solid B->C Reach Equilibrium D Withdraw clear supernatant C->D E Perform precise dilution D->E F Analyze by HPLC E->F Inject Sample G Quantify using calibration curve F->G H Calculate solubility (mg/mL or mol/L) G->H

Workflow for Quantitative Solubility Determination

Stability Profile and Determination

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies, also known as stress testing, are performed to accelerate the degradation process and predict the long-term stability of a substance.[6][7] These studies are essential for developing stability-indicating analytical methods.[8][9]

Predicted Stability
  • Hydrolytic Stability: The nitrile group may be susceptible to hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions, particularly with heat.

  • Oxidative Stability: The molecule may be sensitive to oxidative conditions.

  • Photostability: Compounds with carbon-halogen bonds, particularly C-I, can be sensitive to light, potentially leading to dehalogenation or other radical-mediated degradation pathways. The pyridine ring also contributes to UV absorption.

  • Thermal Stability: High temperatures can induce decomposition.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3-30%)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven for thermal stress testing

Procedure: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and resolved.[9]

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of HCl (e.g., 0.1 M or 1 M). Heat at a specified temperature (e.g., 60-80 °C) for a set time. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

    • Base Hydrolysis: Mix the drug solution with an equal volume of NaOH (e.g., 0.1 M or 1 M). Keep at room temperature or heat gently. Withdraw and neutralize samples at time points.

    • Oxidation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3%). Store in the dark at room temperature and collect samples at time points.

    • Thermal Degradation: Store the drug solution and solid drug substance in an oven at elevated temperatures (e.g., 60 °C, 80 °C). Analyze at set intervals.

    • Photodegradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control sample stored under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[10][11]

    • The HPLC method must be able to resolve the parent peak from all major degradation product peaks.

Data Presentation: Stability

Forced degradation results should be summarized in a table.

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of DegradantsMajor Degradant (m/z or RRT)
0.1 M HCl8h @ 60°CData to be determinedData to be determinedData to be determinedData to be determined
0.1 M NaOH24h @ RTData to be determinedData to be determinedData to be determinedData to be determined
3% H₂O₂24h @ RTData to be determinedData to be determinedData to be determinedData to be determined
Heat (Solid)48h @ 80°CData to be determinedData to be determinedData to be determinedData to be determined
Photolytic (Solid)ICH Q1BData to be determinedData to be determinedData to be determinedData to be determined

RRT = Relative Retention Time

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, RT/Heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat, Solid/Solution) A->E F Photolytic (ICH Light, Solid/Solution) A->F G Sample at time points (Neutralize if needed) B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC-PDA/MS G->H I Assess Peak Purity & Identify Degradants H->I J Quantify Degradation I->J

Workflow for Forced Degradation Studies

Conclusion

While specific quantitative data for this compound is not readily found in public literature, this guide provides the necessary framework for any researcher to competently determine its solubility and stability profiles. By following these standard protocols, scientists can generate the critical data needed to support further research, process development, and formulation activities. The systematic evaluation of these properties is a non-negotiable step in advancing any chemical compound from the laboratory to its final application.

References

In-Depth Technical Guide: 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-fluoro-4-iodopyridine-2-carbonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document outlines the synthetic protocol for its preparation and summarizes its key physical and chemical properties. While exhaustive, publicly available spectroscopic data is limited, this guide presents expected spectroscopic characteristics based on the compound's structure.

Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-57.8 - 8.2d~8-10
H-68.4 - 8.8d~4-6
¹³C
C-2115 - 120s-
C-3155 - 165d¹JCF ≈ 240-260
C-490 - 100s-
C-5130 - 140s-
C-6150 - 160d³JCF ≈ 5-10
CN114 - 118s-
¹⁹F
F-3-110 to -130d³JFH ≈ 4-6

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Spectroscopic TechniqueFeatureExpected Value
Mass Spectrometry Molecular Ion (M⁺)m/z 248
Key Fragments[M-I]⁺ (m/z 121), [M-CN]⁺ (m/z 222)
Infrared Spectroscopy C≡N stretch2220 - 2240 cm⁻¹
C-F stretch1000 - 1400 cm⁻¹
Aromatic C=C/C=N stretch1400 - 1600 cm⁻¹

Experimental Protocols

The following section details the synthetic procedure for 3-fluoro-4-iodopyridine-2-carbonitrile.

Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile

Materials:

  • 3-Fluoropyridine-2-carbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 equivalents) dropwise to the stirred solution. After the addition is complete, warm the mixture to 0 °C in an ice water bath and stir for 30 minutes before cooling back down to -78 °C.

  • Deprotonation: In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Reaction with LDA: Slowly add the freshly prepared LDA solution from step 1 to the solution of 3-fluoropyridine-2-carbonitrile while maintaining the temperature at -78 °C. The solution is expected to turn a dark color. Stir the reaction mixture at this temperature for 1 hour.

  • Iodination: Add a solution of iodine (1.1 equivalents) in THF to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.

  • Quenching and Extraction: Quench the reaction by slowly adding deionized water. Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-fluoro-4-iodopyridine-2-carbonitrile as a solid.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of 3-fluoro-4-iodopyridine-2-carbonitrile.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Start Materials: 3-Fluoropyridine-2-carbonitrile, Diisopropylamine, n-BuLi, I₂ lda LDA Preparation (-78°C to 0°C) start->lda 1. deprotonation Deprotonation (-78°C) start->deprotonation 2. lda->deprotonation 3. Add LDA iodination Iodination with I₂ (-78°C) deprotonation->iodination 4. Add I₂ quench Quench with H₂O iodination->quench extract Extraction with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product Final Product: 3-Fluoro-4-iodopyridine-2-carbonitrile purify->product analysis Spectroscopic Analysis (NMR, MS, IR) product->analysis

Caption: Experimental workflow for the synthesis and characterization.

The Genesis of a Powerful Pharmacophore: An In-depth Technical Guide to the Discovery and History of Substituted Picolinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinonitriles, a class of heterocyclic compounds featuring a pyridine ring bearing a cyano group at the 2-position, have emerged as a cornerstone in modern medicinal chemistry. Their unique electronic properties and versatile reactivity have positioned them as privileged scaffolds in the design of a wide array of therapeutic agents, from kinase inhibitors to antiviral and antimicrobial drugs. This technical guide delves into the historical discovery of this critical pharmacophore, tracing its synthetic evolution from early laboratory curiosities to sophisticated, high-yield methodologies. We will explore key milestones, provide detailed experimental protocols for seminal syntheses, and present a curated collection of quantitative data to illuminate the structure-activity relationships that underpin their therapeutic utility.

From Coal Tar to Targeted Therapies: A Historical Overview

The story of substituted picolinonitriles is intrinsically linked to the broader history of pyridine chemistry. First isolated from coal tar in the 19th century, pyridine and its derivatives have a rich history in organic synthesis.[1][2] While the parent pyridine ring was the initial focus of investigation, the introduction of the nitrile functionality at the 2-position unlocked a new realm of chemical possibilities and biological activities.

The first documented synthesis of the parent compound, 2-cyanopyridine (picolinonitrile), is attributed to Engler and Jaeger in 1884. Their pioneering work, published in the Berichte der Deutschen Chemischen Gesellschaft, involved the dry distillation of a mixture of picoline (2-methylpyridine) with an un Titled "Ueber die Einwirkung von Phenylhydrazin auf Picolin," their work laid the foundation for future explorations into this class of compounds.

Early synthetic efforts were often characterized by harsh reaction conditions and modest yields. A significant advancement came with the development of methods for the dehydration of picolinamide, the corresponding amide of picolinic acid. This transformation, a classic method for nitrile synthesis, provided a more reliable route to the picolinonitrile core.

The mid-20th century witnessed a surge in the exploration of substituted picolinonitriles, driven by the burgeoning field of medicinal chemistry. Researchers began to systematically investigate the impact of various substituents on the pyridine ring, leading to the discovery of compounds with a wide range of biological activities, including antimicrobial and antiproliferative effects.[3][4] This era marked the beginning of structure-activity relationship (SAR) studies that would guide the development of more potent and selective therapeutic agents.

Key Synthetic Milestones and Methodologies

The synthesis of substituted picolinonitriles has evolved significantly from the early distillation methods. Modern organic chemistry offers a plethora of efficient and versatile strategies for accessing this important scaffold.

Dehydration of Picolinamides

A foundational and historically significant method for the synthesis of picolinonitriles is the dehydration of the corresponding picolinamides. This reaction typically employs a dehydrating agent to remove a molecule of water from the primary amide.

General Experimental Protocol: Dehydration of Picolinamide to Picolinonitrile

  • Reactants: Picolinamide, Phosphorus Pentoxide (P₂O₅) or other dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride).

  • Procedure: In a dry flask, picolinamide is thoroughly mixed with a dehydrating agent, such as phosphorus pentoxide. The mixture is then heated, often under reduced pressure, and the resulting picolinonitrile is collected by distillation. The crude product can be further purified by recrystallization or distillation.

  • Reaction Equation:

This method, while classic, can require high temperatures and stoichiometric amounts of often harsh reagents.

Ammoxidation of Picolines

For large-scale industrial production, the ammoxidation of picolines (methylpyridines) is a widely used method. This process involves the vapor-phase reaction of a picoline with ammonia and oxygen over a heterogeneous catalyst at high temperatures.

General Experimental Protocol: Ammoxidation of 2-Picoline

  • Reactants: 2-Picoline, Ammonia, Air (as a source of oxygen).

  • Catalyst: Typically a mixed metal oxide catalyst, such as a vanadium-titanium oxide system.

  • Procedure: A gaseous mixture of 2-picoline, ammonia, and air is passed through a reactor containing the heated catalyst bed. The reaction is highly exothermic and requires careful temperature control. The product stream is then cooled to condense the picolinonitrile, which is subsequently purified by distillation.

  • Reaction Equation:

Modern Synthetic Approaches

The relentless pursuit of milder and more efficient synthetic routes has led to the development of numerous modern methods for the synthesis of substituted picolinonitriles. These include:

  • Direct Cyanation of Pyridine N-Oxides: This method involves the activation of the pyridine ring via N-oxidation, followed by nucleophilic attack by a cyanide source.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions of halogenated pyridines with cyanide sources have become powerful tools for the synthesis of a wide variety of substituted picolinonitriles.

  • Synthesis from Ylidenemalononitriles: A mild and facile solvent-free methodology has been developed to obtain multi-substituted pyridines, including picolinonitriles, from ylidenemalononitriles at room temperature.

The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

Quantitative Data Summary

The following tables summarize key quantitative data for selected substituted picolinonitrile syntheses and their biological activities, providing a comparative overview for researchers.

Compound Synthetic Method Starting Material(s) Yield (%) Reference
2-CyanopyridineDehydration of PicolinamidePicolinamide, P₂O₅~80%Historical Methods
2-CyanopyridineAmmoxidation2-Picoline, NH₃, O₂>90%Industrial Processes
3-Hydroxy-4-phenylpicolinonitrileOne-pot from Isoxazolopyridine4-Propargylaminoisoxazole70-95%[Fukuhara et al.]
Substituted 2-Amino-3-cyanopyridinesFrom YlidenemalononitrilesYlidenemalononitrile, Ketone85-95%[Al-Ghorbani et al.]
Compound Target Cell Line IC₅₀ (µM) Reference
6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrilePIM-1 KinasePC3 (Prostate Cancer)Not specified as IC₅₀, but showed strong action[Zhang et al.]
Novel 3-cyanopyridine derivative 7h PIM-1 KinaseMCF-7 (Breast Cancer)1.89[Abdel-Maksoud et al.]
Novel 3-cyanopyridine derivative 8f PIM-1 KinaseMCF-7 (Breast Cancer)1.69[Abdel-Maksoud et al.]
Cyanopyridone derivative 5a VEGFR-2/HER-2HepG2 (Liver Cancer)2.71[El-Damasy et al.]
Cyanopyridone derivative 5e VEGFR-2/HER-2MCF-7 (Breast Cancer)1.39[El-Damasy et al.]

The Role of Substituted Picolinonitriles in Drug Discovery and Signaling Pathways

The picolinonitrile scaffold has proven to be a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. The electron-withdrawing nature of the cyano group, coupled with the hydrogen bonding capabilities of the pyridine nitrogen, allows for potent and selective interactions with various biological targets.

Kinase Inhibition

A significant number of substituted picolinonitriles have been developed as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The picolinonitrile moiety often serves as a key hinge-binding element, interacting with the ATP-binding site of the kinase.

PIM-1 Kinase Inhibition Pathway

pim1_inhibition PIM1 PIM-1 Kinase Substrate Substrate (e.g., BAD, p27) PIM1->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Apoptosis_Inhibition Inhibition of Apoptosis Phospho_Substrate->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression Picolinonitrile_Inhibitor Picolinonitrile-based PIM-1 Inhibitor Picolinonitrile_Inhibitor->PIM1 Inhibits

Caption: PIM-1 kinase inhibition by picolinonitrile derivatives.

Antimicrobial and Antiviral Activity

The antimicrobial properties of pyridine derivatives have been recognized for over a century. Substituted picolinonitriles have been investigated for their activity against a range of pathogens. The mechanism of action can vary, but often involves the inhibition of essential enzymes or the disruption of cellular processes.

General Antimicrobial Action Workflow

antimicrobial_workflow Picolinonitrile Substituted Picolinonitrile Target_Cell Bacterial/Fungal Cell Picolinonitrile->Target_Cell Enters Enzyme_Inhibition Essential Enzyme Inhibition Target_Cell->Enzyme_Inhibition Cell_Wall_Disruption Cell Wall/Membrane Disruption Target_Cell->Cell_Wall_Disruption DNA_Synthesis_Inhibition DNA Synthesis Inhibition Target_Cell->DNA_Synthesis_Inhibition Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Cell_Wall_Disruption->Cell_Death DNA_Synthesis_Inhibition->Cell_Death

Caption: General workflow of antimicrobial action.

Conclusion

From its humble beginnings in the late 19th century, the substituted picolinonitrile scaffold has evolved into a powerhouse in medicinal chemistry. The journey from early, often challenging, synthetic methods to the sophisticated and diverse strategies available today is a testament to the ingenuity of organic chemists. The continued exploration of this versatile pharmacophore promises to yield new and improved therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of the discovery, history, and synthetic methodologies of substituted picolinonitriles, equipping researchers with the knowledge to further innovate in this exciting field.

References

physical and chemical properties of 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Extensive searches for "4-Iodopicolinonitrile" have yielded limited specific data for this exact compound. The available scientific literature and chemical supplier databases predominantly feature information on a closely related analogue, 3-Fluoro-4-iodopicolinonitrile . This suggests that this compound may be a less common or novel compound with limited publicly available research.

Therefore, this guide will provide a comprehensive overview of the physical and chemical properties, experimental protocols, and safety information for 3-Fluoro-4-iodopicolinonitrile (CAS No. 669066-35-7) as a valuable and informative substitute. Researchers interested in this compound may find the data on its fluorinated analogue to be a useful reference point for predicting properties and designing synthetic strategies.

Core Properties of 3-Fluoro-4-iodopicolinonitrile

This section summarizes the key physical and chemical properties of 3-Fluoro-4-iodopicolinonitrile.

Physical and Chemical Data
PropertyValueReference
CAS Number 669066-35-7[1][2][3]
Molecular Formula C₆H₂FIN₂[1][2][3]
Molecular Weight 248.00 g/mol [1][2][3]
Appearance White to light brown solid[3]
Boiling Point 282 °C[3]
Density 2.11 g/cm³[3]
Flash Point 124 °C[3]
pKa (Predicted) -4.13 ± 0.18[3]
Purity ≥97% or 98%[1][2]
Computational Data
PropertyValueReference
Topological Polar Surface Area (TPSA) 36.68 Ų[1]
LogP 1.69698[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Synthesis and Purification

The synthesis of 3-Fluoro-4-iodopicolinonitrile is typically achieved through the iodination of 3-fluoropicolinonitrile. A general experimental protocol is outlined below.

Synthesis of 3-Fluoro-4-iodopicolinonitrile

A common synthetic route involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring of 3-fluoropicolinonitrile, followed by quenching with an iodine source.

Experimental Protocol:

  • LDA Formation: In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Slowly add an equimolar amount of n-butyllithium and stir the mixture.[3]

  • Deprotonation: In a separate dry flask, dissolve 3-fluoropicolinonitrile in anhydrous THF and cool to -78 °C.[3]

  • Reaction: Slowly add the freshly prepared LDA solution to the 3-fluoropicolinonitrile solution at -78 °C. The reaction mixture will typically turn a dark color.[3]

  • Iodination: After a suitable reaction time, rapidly add a solution of iodine in THF to the reaction mixture at -78 °C.[3]

  • Quenching and Extraction: Quench the reaction with water. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[3]

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Purification

The crude 3-Fluoro-4-iodopicolinonitrile is typically purified by silica gel column chromatography.

Experimental Protocol:

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[3]

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[3]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Fluoro-4-iodopicolinonitrile as a solid.[3]

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of 3-Fluoro-4-iodopicolinonitrile A 1. LDA Formation (Diisopropylamine, n-BuLi in THF at -78°C) C 3. Reaction (Addition of LDA to 3-Fluoropicolinonitrile solution) A->C B 2. Deprotonation (3-Fluoropicolinonitrile in THF at -78°C) B->C D 4. Iodination (Addition of I₂ in THF) C->D E 5. Quenching & Extraction (Water, Dichloromethane) D->E F 6. Workup (Drying and Concentration) E->F G Crude Product F->G H 7. Purification (Silica Gel Column Chromatography) G->H I Pure 3-Fluoro-4-iodopicolinonitrile H->I

Caption: Workflow for the synthesis and purification of 3-Fluoro-4-iodopicolinonitrile.

Spectral Data

Spectral analysis is crucial for the structural confirmation of 3-Fluoro-4-iodopicolinonitrile. While specific spectra for this compound are not publicly available, typical spectral characteristics for similar structures are described below.

¹H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the cyano, fluoro, and iodo substituents. A 1H NMR spectrum for 3-fluoro-4-iodo-2-pyridinecarbonitrile has been reported with signals at δ 8.14 (d, J=4.8 Hz, 1H) and 7.98 (t, J=4.8 Hz, 1H) in CDCl₃.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbon attached to the iodine atom would likely appear at a lower field (higher ppm) compared to the other carbons. The presence of fluorine would introduce C-F coupling, which would be observable in the spectrum.

IR Spectroscopy

The infrared spectrum would be expected to show a sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[5] Absorptions corresponding to C=C and C=N stretching in the aromatic ring would be observed in the 1600-1400 cm⁻¹ region. C-I and C-F stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the iodo and cyano groups.

Reactivity and Stability

Reactivity

3-Fluoro-4-iodopicolinonitrile is a versatile building block in organic synthesis. The presence of both a fluorine and an iodine atom on the pyridine ring allows for selective functionalization. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. The fluorine atom can also be displaced by nucleophiles under certain conditions. The electron-withdrawing nature of the cyano and fluoro groups activates the pyridine ring towards nucleophilic aromatic substitution.

Stability

The compound should be stored in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[3] It is important to handle the compound under an inert atmosphere to prevent degradation.[2]

Safety and Handling

Hazard Identification

3-Fluoro-4-iodopicolinonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures
  • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[2]

First Aid Measures
  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Safety Workflow Diagram

Safety_Workflow Handling and Emergency Procedures for 3-Fluoro-4-iodopicolinonitrile cluster_handling Safe Handling cluster_emergency Emergency Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Use in a Ventilated Area (Fume Hood) C Avoid Ingestion, Inhalation, and Skin Contact D In Case of Exposure E Skin Contact: Wash with soap and water D->E F Eye Contact: Rinse with water for 15 mins D->F G Inhalation: Move to fresh air D->G H Ingestion: Seek immediate medical attention D->H I Seek Medical Advice E->I F->I G->I H->I

Caption: General safety workflow for handling 3-Fluoro-4-iodopicolinonitrile.

References

Commercial Availability and Synthetic Overview of 4-Iodopicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopicolinonitrile is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery as a versatile building block. Its utility stems from the presence of three key functional groups: a pyridine ring, a nitrile group, and an iodine atom, which can each be subjected to a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its physicochemical properties, and a generalized synthetic approach. Due to the limited publicly available information on the specific biological applications of this compound, this guide also presents a conceptual framework for its potential role in the drug discovery pipeline.

Commercial Availability

This compound (CAS Number: 913836-19-8) is available from several commercial suppliers. The purity and quantity offered can vary, and it is recommended to contact the suppliers directly for the most current information. Below is a summary of known suppliers.

SupplierCatalog NumberPurityQuantity
Combi-Blocks (via Fisher Scientific)50-158-368895%1g
Santa Cruz Biotechnologysc-281137--
Jigs Chemical--R&D to Commercial
ReagentiaR006BHJ-250mg
GLR Innovations-95%-

Note: Availability and specifications are subject to change. Please verify with the supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 913836-19-8
Molecular Formula C₆H₃IN₂
Molecular Weight 230.01 g/mol
Appearance -
Melting Point -
Boiling Point -
Solubility -

Synthetic Approaches: A Generalized Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of structurally related halopicolinonitriles. A common strategy involves the diazotization of an aminopicolinonitrile followed by a Sandmeyer-type reaction with an iodide salt.

Hypothetical Experimental Protocol for the Synthesis of this compound from 4-Aminopicolinonitrile

Disclaimer: The following protocol is a generalized procedure and has not been optimized for the synthesis of this compound. It should be adapted and optimized by a qualified chemist.

Materials:

  • 4-Aminopicolinonitrile

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Diazotization: 4-Aminopicolinonitrile is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer Reaction): A solution of potassium iodide in water is prepared and cooled. The cold diazonium salt solution is then added slowly to the potassium iodide solution. Nitrogen gas evolution is typically observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction mixture is treated with a reducing agent such as sodium thiosulfate or sodium bisulfite to quench any remaining iodine. The pH of the solution may be adjusted.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield this compound.

Below is a graphical representation of this generalized synthetic workflow.

G cluster_synthesis Generalized Synthesis of this compound start 4-Aminopicolinonitrile diazotization Diazotization (NaNO₂, aq. Acid, 0-5°C) start->diazotization diazonium Picolinonitrile-4-diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (KI) diazonium->sandmeyer crude_product Crude this compound sandmeyer->crude_product workup Aqueous Work-up & Extraction crude_product->workup purification Purification (e.g., Chromatography) workup->purification final_product This compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

While specific biological targets or signaling pathways for this compound are not documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in drug discovery. The pyridine core is a common scaffold in many approved drugs, and the nitrile and iodo groups offer handles for further chemical modification.

The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The iodine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity.

The following diagram illustrates a conceptual workflow of how an intermediate like this compound could be utilized in a drug discovery program.

G cluster_drug_discovery Role of Intermediates in Drug Discovery intermediate This compound (Building Block) derivatization Chemical Derivatization (e.g., Cross-Coupling) intermediate->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A conceptual workflow for the use of an intermediate in drug discovery.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in the synthesis of more complex molecules for pharmaceutical research. While detailed experimental protocols for its synthesis and specific biological data are scarce in the public domain, its chemical structure suggests it is a versatile building block. Further research into the reactivity and biological activity of derivatives of this compound may unveil its potential in the development of novel therapeutics. Researchers and drug development professionals are encouraged to consider this compound as a starting material for the generation of new chemical entities.

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on analogous compounds, 4-Iodopicolinonitrile is anticipated to be a hazardous substance. The primary concerns revolve around its potential toxicity if ingested or inhaled, and its capacity to cause skin and eye irritation.

GHS Hazard Classification (Presumed, based on 3-Fluoro-4-iodopicolinonitrile):

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statements (Presumed):

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the known properties of the analogous compound, 3-Fluoro-4-iodopicolinonitrile.

PropertyValue (for 3-Fluoro-4-iodopicolinonitrile)
Molecular Formula C₆H₂FIN₂[1]
Molecular Weight 248.00 g/mol [1]
Appearance Solid[2]
Purity ≥97%[1]
Storage Temperature 4°C, protect from light[1]

Exposure Controls and Personal Protection

A comprehensive risk assessment should guide the selection of personal protective equipment (PPE). The following are general recommendations.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile rubber). Glove thickness and breakthrough time should be appropriate for the planned duration of handling.

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_basics Standard PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves fume_hood->ppe_basics  Yes respirator Use NIOSH-approved respirator for organic vapors and particulates fume_hood->respirator  No face_shield Add Face Shield ppe_basics->face_shield end Proceed with Experiment face_shield->end respirator->ppe_basics

Caption: PPE Selection Workflow for Handling this compound.

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[4]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Handle under an inert gas atmosphere where appropriate.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Protect from moisture and light.[4]

  • Store locked up.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

Personal Precautions:

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment (see Section 3).

  • Avoid breathing dust and contact with the spilled material.

  • Ensure adequate ventilation.

Environmental Precautions:

  • Prevent the material from entering drains or waterways.

Methods for Cleaning Up:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • For large spills, dike the area to prevent spreading. Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum).

Firefighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

  • Heating may cause a fire.

  • Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

  • Dispose of this material and its container at a licensed hazardous waste collection point.

  • Disposal must be in accordance with all applicable federal, state, and local regulations.

Experimental Protocols (Cited Methodologies)

No experimental protocols for the safety and handling of this compound were found. The following diagram illustrates a general workflow for handling a chemical with the presumed hazards of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase risk_assessment Conduct Risk Assessment sds_review Review SDS of Analogs risk_assessment->sds_review ppe_selection Select Appropriate PPE weighing Weigh Compound in Fume Hood ppe_selection->weighing sds_review->ppe_selection reaction_setup Set up Reaction Under Inert Atmosphere (if required) weighing->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring decontamination Decontaminate Glassware and Surfaces monitoring->decontamination waste_disposal Dispose of Waste According to Protocol decontamination->waste_disposal ppe_removal Properly Remove and Dispose of PPE waste_disposal->ppe_removal

Caption: General Experimental Workflow for Handling Potentially Hazardous Compounds.

References

An In-depth Technical Guide to 3-Fluoro-4-iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-fluoro-4-iodopicolinonitrile. The information is tailored for professionals in chemical research and drug development, with a focus on presenting precise, quantitative data and detailed experimental procedures.

Molecular Structure and Properties

3-Fluoro-4-iodopicolinonitrile, also known as 3-fluoro-4-iodopyridine-2-carbonitrile, is a halogenated pyridine derivative.[1][2] Its structure features a pyridine ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 2-position.[1][2] This arrangement of electron-withdrawing groups and halogens imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.[1][2]

Below is a diagram representing the 2D molecular structure of 3-fluoro-4-iodopicolinonitrile.

Caption: 2D structure of 3-fluoro-4-iodopicolinonitrile.

1.1. Chemical and Physical Data

While detailed experimental crystallographic data are not publicly available, key chemical identifiers and computed properties have been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 669066-35-7[3]
Molecular Formula C₆H₂FIN₂[3]
Molecular Weight 248.00 g/mol [3]
Synonym 3-Fluoro-4-iodopyridine-2-carbonitrile[3]
SMILES FC1=C(I)C=CN=C1C#N[3]
Appearance Brown solid[4]

1.2. Computational Chemistry Data

The following table summarizes key computational descriptors for the molecule, providing insights into its potential behavior in biological and chemical systems.

DescriptorValueReference
Topological Polar Surface Area (TPSA) 36.68 Ų[3]
LogP (Octanol-Water Partition Coefficient) 1.697[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 0[3]

Although vendors mention the availability of spectroscopic data such as NMR, HPLC, and LC-MS, specific datasets are not found in the public domain.[1][5]

Experimental Protocols: Synthesis

A general procedure for the synthesis of 3-fluoro-4-iodopicolinonitrile from 2-cyano-3-fluoropyridine has been reported.[4] The process involves the formation of a lithium diisopropylamide (LDA) base, followed by ortho-lithiation of the starting material and subsequent quenching with iodine.[4]

2.1. Detailed Synthesis Protocol [4]

  • Step 1: Preparation of LDA Solution

    • In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL, 19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise to the solution.

    • Transfer the reaction mixture to an ice water bath and stir at 0 °C for 25 minutes.

    • Cool the freshly prepared LDA solution back down to -78 °C.

  • Step 2: Lithiation and Iodination

    • In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29 mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.

    • Add the prepared LDA solution (1.0 eq) to the solution of 3-fluoropyridine-2-carbonitrile. The solution should turn a dark red color.

    • Stir the reaction mixture at -78 °C for 35 minutes.

    • Rapidly add iodine (3.43 g, 13.51 mmol).

    • Continue stirring at -78 °C for an additional 45 minutes.

  • Step 3: Work-up and Purification

    • Quench the reaction by adding deionized water.

    • Separate the organic and aqueous layers.

    • Extract the aqueous phase twice with dichloromethane (2 x 50 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a brown residue.

    • Purify the crude product using silica gel column chromatography (e.g., using an ISCO automated system with a 0-20% ethyl acetate in hexane gradient) to afford 3-fluoro-4-iodo-pyridine-2-carbonitrile as a brown solid (yield: 55.2%).[4]

The following diagram illustrates the experimental workflow for the synthesis.

synthesis_workflow cluster_lda LDA Preparation cluster_reaction Main Reaction cluster_purification Work-up & Purification lda1 Dissolve Diisopropylamine in THF lda2 Cool to -78 °C lda1->lda2 lda3 Add n-BuLi lda2->lda3 lda4 Warm to 0 °C (25 min) lda3->lda4 lda5 Re-cool to -78 °C lda4->lda5 r3 Add prepared LDA solution (Stir 35 min) lda5->r3 Transfer r1 Dissolve 3-fluoropyridine-2-carbonitrile in THF r2 Cool to -78 °C r1->r2 r2->r3 r4 Add Iodine (I₂) r3->r4 r5 Stir at -78 °C (45 min) r4->r5 p1 Quench with H₂O r5->p1 Proceed to p2 Liquid-Liquid Extraction (DCM) p1->p2 p3 Dry (Na₂SO₄), Filter, Concentrate p2->p3 p4 Silica Gel Column Chromatography p3->p4 p5 3-fluoro-4-iodopicolinonitrile (Brown Solid) p4->p5

Caption: Workflow for the synthesis of 3-fluoro-4-iodopicolinonitrile.

Reactivity and Applications in Drug Development

3-Fluoro-4-iodopicolinonitrile is a versatile building block in medicinal chemistry.[1] The presence of both fluorine and iodine atoms, combined with the electron-withdrawing cyano group, makes the pyridine ring susceptible to nucleophilic substitution reactions.[1][2]

A notable application of this compound is its use as a key intermediate in the synthesis of benzofuranyl oral inhibitors of complement factor D.[4] Complement factor D is a serine protease that plays an essential role in the activation and amplification of the alternative pathway (AP) of the complement system.[6] Selective inhibition of factor D is a therapeutic strategy for managing disorders associated with excessive complement activation, such as paroxysmal nocturnal hemoglobinuria (PNH).[7][8]

The diagram below illustrates the logical relationship of 3-fluoro-4-iodopicolinonitrile as a precursor in the development of these targeted inhibitors.

logical_relationship start 3-Fluoro-4-iodopicolinonitrile intermediate Key Chemical Intermediate start->intermediate Used in Synthesis inhibitor Benzofuranyl-based Factor D Inhibitor intermediate->inhibitor Forms target Complement Factor D (Serine Protease) inhibitor->target Selectively Inhibits pathway Alternative Complement Pathway target->pathway Key Enzyme in disease Therapeutic Application (e.g., PNH) pathway->disease Implicated in Pathogenesis

References

Methodological & Application

Application Notes and Protocols for 4-Iodopicolinonitrile in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopicolinonitrile is a valuable heterocyclic building block in organic synthesis, particularly for the construction of 4-substituted picolinonitrile derivatives. The presence of an iodine atom at the 4-position of the pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine scaffold and a wide variety of organoboron reagents, yielding 4-aryl, 4-heteroaryl, and 4-alkyl picolinonitriles. These products are of significant interest in medicinal chemistry and drug discovery, as the picolinonitrile moiety is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors.

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives. The reactivity of the C-I bond in this compound is generally high, facilitating efficient coupling with a broad scope of coupling partners.

Data Presentation: Suzuki Cross-Coupling of this compound

The following table summarizes representative quantitative data for the Suzuki cross-coupling reaction between this compound and various boronic acids. The data has been compiled from various sources to illustrate the scope and efficiency of this transformation under different catalytic conditions.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane100892
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF901678
4Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene110688
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)901875
6Methylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄ (3)THF802465
74-(tert-Butoxycarbonyl)phenylboronic acidPd₂(dba)₃ (2.5)RuPhos (5)CsF (3)1,4-Dioxane/H₂O (5:1)1001089
81-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (3)-K₂CO₃ (2)Acetonitrile/H₂O (4:1)851481

Experimental Protocols

General Protocol for Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)

  • Water (if using a biphasic system)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., 1,4-Dioxane, to achieve a concentration of 0.1-0.5 M) and, if applicable, water.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-arylpicolinonitrile.

Mandatory Visualizations

Experimental Workflow for Suzuki Cross-Coupling

The following diagram illustrates the general experimental workflow for the Suzuki cross-coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base solvent Add Solvent(s) reagents->solvent degas Degas Mixture (Ar/N₂ Purge or Freeze-Pump-Thaw) solvent->degas heat Heat and Stir (80-110 °C) degas->heat Start Reaction monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction & Washing cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated 4-Aryl-picolinonitrile purify->product

Caption: General experimental workflow for the Suzuki cross-coupling of this compound.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

4-Aryl-picolinonitriles are valuable scaffolds in the development of kinase inhibitors. For instance, various substituted pyridopyrimidines, which can be synthesized from 4-aryl-picolinonitriles, have been investigated as inhibitors of kinases such as Janus kinases (JAKs) or spleen tyrosine kinase (Syk). These kinases are crucial components of signaling pathways that regulate immune responses and cell proliferation. Dysregulation of these pathways is implicated in inflammatory diseases and cancers.

The diagram below illustrates a simplified signaling pathway involving a hypothetical kinase target and the potential point of inhibition by a drug candidate derived from a 4-aryl-picolinonitrile.

G cluster_synthesis Drug Candidate Synthesis cluster_pathway Simplified Kinase Signaling Pathway start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki product 4-Aryl-picolinonitrile suzuki->product elaboration Further Elaboration product->elaboration inhibitor Kinase Inhibitor (Drug Candidate) elaboration->inhibitor kinase Target Kinase (e.g., JAK, Syk) inhibitor->kinase Inhibition receptor Cell Surface Receptor receptor->kinase substrate Downstream Substrate kinase->substrate response Cellular Response (e.g., Gene Expression, Cell Proliferation) substrate->response

Caption: Synthesis of a kinase inhibitor from this compound and its role in a signaling pathway.

Application Notes and Protocols: 4-Iodopicolinonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopicolinonitrile is a valuable and versatile building block in medicinal chemistry, offering a strategic starting point for the synthesis of a diverse array of polysubstituted pyridine derivatives. The presence of a nitrile group and an iodine atom on the pyridine ring allows for selective and sequential functionalization through various synthetic transformations. The nitrile moiety can be readily converted into other functional groups such as amines, amides, or tetrazoles, which are common in bioactive molecules. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents. This strategic placement of reactive handles makes this compound an attractive scaffold for the construction of compound libraries for hit-to-lead campaigns and for the synthesis of targeted inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerases (PARPs).

Key Applications in Medicinal Chemistry

The 4-substituted picolinonitrile scaffold is a prevalent motif in a variety of potent and selective inhibitors of key biological targets implicated in cancer and other diseases. The ability to readily diversify the substituent at the 4-position allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

The pyridine core of this compound can serve as a scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: Trk kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. The development of Trk inhibitors has shown significant promise in treating these cancers.

  • Src Kinase Inhibitors: Src is a non-receptor tyrosine kinase that is involved in regulating cell growth, differentiation, migration, and survival. Aberrant Src activity is frequently observed in various cancers and is associated with tumor progression and metastasis.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response (DDR) pathway. PARP inhibitors have emerged as a successful class of targeted therapies, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Experimental Protocols

The following protocols describe common and powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound. These methods provide access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl/Heteroarylpicolinonitriles

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Reaction Scheme:

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynylpicolinonitriles

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Aminopicolinonitriles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4-2.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative biological activity data for compounds containing a 4-substituted picolinonitrile or structurally related scaffolds. Note: Direct IC50 data for compounds explicitly synthesized from this compound is limited in the public domain. The data presented here is for structurally analogous compounds to illustrate the potential of this building block.

Table 1: Representative IC50 Values for Trk Kinase Inhibitors

Compound ScaffoldTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference Cell Line
4-Aminopyrazolylpyrimidine28-Various
Pyrrolopyrimidine5--Various
Imidazopyridine<1--Various

Table 2: Representative IC50 Values for Src Kinase Inhibitors

Compound ScaffoldSrc IC50 (nM)Reference Cell Line
4-Anilino-3-quinolinecarbonitrile1.2Various
Pyrazolopyrimidine2.7Various
Quinazoline<10Various

Table 3: Representative IC50 Values for PARP Inhibitors

Compound ScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference Cell Line
Phthalazinone1.91.5Various
Benzimidazole3.20.8Various
Indazole51Various

Visualizations

Signaling Pathways

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binding & Dimerization RAS RAS Trk Receptor->RAS Activation PI3K PI3K Trk Receptor->PI3K Activation PLCγ PLCγ Trk Receptor->PLCγ Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription Factors IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG PKC PKC DAG->PKC Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation of Cell Proliferation, Survival, Differentiation

Caption: Trk Signaling Pathway.

PARP_Signaling_Pathway DNA Damage (SSB) DNA Damage (SSB) PARP-1 PARP-1 DNA Damage (SSB)->PARP-1 Recruitment & Activation PAR Poly(ADP-ribose) PARP-1->PAR Synthesis using NAD+ NAD+ NAD+ DNA Repair Proteins XRCC1 Ligase III Polβ PAR->DNA Repair Proteins Recruitment Chromatin Remodeling Chromatin Remodeling PAR->Chromatin Remodeling Relaxation DNA Repair DNA Repair DNA Repair Proteins->DNA Repair Chromatin Remodeling->DNA Repair PARP Inhibitor PARP Inhibitor (e.g., from this compound) PARP Inhibitor->PARP-1 Inhibition

Caption: PARP Signaling in DNA Repair.

Src_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Activation Src Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Clustering Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway STAT3 STAT3 Src->STAT3 FAK->Src Activation Gene Expression Gene Expression Ras/MAPK Pathway->Gene Expression Proliferation PI3K/Akt Pathway->Gene Expression Survival STAT3->Gene Expression Migration, Invasion Src_Inhibitor Src Inhibitor (e.g., from this compound) Src_Inhibitor->Src Inhibition

Caption: Src Kinase Signaling Pathway.

Experimental Workflows

Suzuki_Workflow Start Start Setup 1. Assemble dry glassware under inert atmosphere Start->Setup Reagents 2. Add this compound, Boronic Acid, Pd Catalyst, Base Setup->Reagents Solvent 3. Add degassed solvent Reagents->Solvent Reaction 4. Heat and stir (80-100 °C) Solvent->Reaction Monitoring 5. Monitor by TLC/LC-MS Reaction->Monitoring Workup 6. Cool, dilute with EtOAc, wash with H₂O and brine Monitoring->Workup Purification 7. Dry, concentrate, and purify by chromatography Workup->Purification Product 4-Aryl-picolinonitrile Purification->Product End End Product->End

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira_Workflow Start Start Setup 1. Assemble dry glassware under inert atmosphere Start->Setup Reagents 2. Add this compound, Pd Catalyst, CuI Setup->Reagents Solvent_Base 3. Add solvent and amine base Reagents->Solvent_Base Alkyne 4. Add terminal alkyne Solvent_Base->Alkyne Reaction 5. Stir at RT or heat (40-60 °C) Alkyne->Reaction Monitoring 6. Monitor by TLC/LC-MS Reaction->Monitoring Workup 7. Dilute with EtOAc, filter, wash with H₂O and brine Monitoring->Workup Purification 8. Dry, concentrate, and purify by chromatography Workup->Purification Product 4-Alkynyl-picolinonitrile Purification->Product End End Product->End

Caption: Sonogashira Coupling Workflow.

Buchwald_Hartwig_Workflow Start Start Catalyst_Prep 1. Pre-form active catalyst: Pd source + Ligand in solvent Start->Catalyst_Prep Reagents 2. Add this compound, Amine, and Base Catalyst_Prep->Reagents Reaction 3. Heat and stir (80-110 °C) Reagents->Reaction Monitoring 4. Monitor by TLC/LC-MS Reaction->Monitoring Workup 5. Cool, dilute with EtOAc, wash with H₂O and brine Monitoring->Workup Purification 6. Dry, concentrate, and purify by chromatography Workup->Purification Product 4-Amino-picolinonitrile Purification->Product End End Product->End

Caption: Buchwald-Hartwig Amination Workflow.

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 4-iodopicolinonitrile as a versatile starting material. The protocols detailed herein focus on widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which enable the formation of diverse C-C and C-N bonds. The resulting substituted picolinonitrile derivatives can be further elaborated into fused heterocyclic systems with significant potential in medicinal chemistry, particularly as kinase inhibitors.

Introduction

This compound is a valuable building block in organic synthesis due to the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position of the pyridine ring. The nitrile group can also serve as a handle for subsequent transformations, including cyclization reactions to form fused heterocycles such as pyridopyrimidines and furo[3,2-b]pyridines. These scaffolds are of particular interest in drug discovery as they are found in a number of biologically active molecules, including inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound and analogous aryl iodides.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-aromatics with Boronic Acids

EntryAryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(OAc)₂ (1.4)-K₂CO₃EtOH1004>98
24-IodobenzonitrilePhenylboronic acidPd complex (0.6)Azopyridyl-triazoleK₂CO₃DMF/H₂ORT-Quantitative
34-IodopyridinePhenylboronic acid pinacol ester--K₂CO₃CPME/H₂O802Moderate
44-Iodo-benzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄ (0.1)PPh₂PhSO₃Na (0.4)K₂CO₃H₂ORT-Quantitative

Table 2: Sonogashira Coupling of 4-Iodo-aromatics with Terminal Alkynes

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (cat.)cat.-THF-DMA7572<2 (batch)
2IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]553High
31-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)-DABCOTHFRT18High
44-(2,5-diiodobenzoyl)morpholinePhenylacetylenePd₂(dba)₃ (cat.)--DMSO40-451Good

Table 3: Buchwald-Hartwig Amination of 4-Iodo-aromatics with Amines

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOButToluene80460
22-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine------60-88
3Aryl halidesSecondary aminesPd PEPPSI--Mechanochemical---

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol describes the palladium-catalyzed coupling of this compound with phenylboronic acid to synthesize 4-phenylpicolinonitrile.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenylpicolinonitrile.

Protocol 2: Sonogashira Cross-Coupling of this compound with Phenylacetylene

This protocol details the synthesis of 4-(phenylethynyl)picolinonitrile via a Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or sealed reaction vial containing a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(phenylethynyl)picolinonitrile.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the palladium-catalyzed amination of this compound with morpholine to produce 4-morpholinopicolinonitrile.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a Schlenk tube or sealed reaction vial containing a magnetic stir bar.

  • Add anhydrous and degassed toluene, followed by the addition of morpholine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-morpholinopicolinonitrile.

Mandatory Visualizations

Reaction Workflow

Reaction_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_intermediates Substituted Picolinonitriles cluster_cyclization Cyclization cluster_products Novel Heterocycles This compound This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) This compound->Suzuki Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) This compound->Sonogashira Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) This compound->Buchwald Aryl 4-Aryl-picolinonitrile Suzuki->Aryl Alkynyl 4-Alkynyl-picolinonitrile Sonogashira->Alkynyl Amino 4-Amino-picolinonitrile Buchwald->Amino Cyclize Cyclization (e.g., acid/base catalysis, reductive cyclization) Aryl->Cyclize Alkynyl->Cyclize Amino->Cyclize Pyridopyrimidine Pyridopyrimidines Cyclize->Pyridopyrimidine Furopyridine Furo[3,2-b]pyridines Cyclize->Furopyridine

Caption: General workflow for the synthesis of novel heterocycles from this compound.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Heterocycle Inhibitor (e.g., Pyridopyrimidine) Inhibitor->JAK Inhibition EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS 2. Activation PI3K PI3K EGFR->PI3K 2. Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors 3. Nuclear Translocation AKT AKT PI3K->AKT AKT->Transcription_Factors 3. Regulation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation 4. Gene Expression EGF EGF EGF->EGFR 1. Ligand Binding Inhibitor Heterocycle Inhibitor (e.g., Furo[3,2-b]pyridine) Inhibitor->EGFR Inhibition

Application Notes and Protocols for Nucleophilic Substitution on 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-iodopicolinonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the nitrile and the pyridine nitrogen, which activate the 4-position for nucleophilic attack. The following protocols are designed to be a starting point for the synthesis of a variety of 4-substituted picolinonitrile derivatives.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike electrophilic aromatic substitution, SNAr reactions proceed via a Meisenheimer intermediate, a resonance-stabilized carbanion.[2] The reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group.[1][2] In this compound, the nitrile group at the 2-position and the nitrogen atom in the pyridine ring act as strong electron-withdrawing groups, making the C4 position highly susceptible to nucleophilic attack. The iodide at the 4-position is a good leaving group, facilitating the substitution.[3][4]

This document outlines general procedures for the substitution of the iodo group with various nucleophiles, including amines, thiols, and alcohols.

General Reaction Scheme

The general reaction involves the displacement of the iodide from this compound by a nucleophile (Nu-) to yield the corresponding 4-substituted picolinonitrile.

G cluster_0 General Reaction This compound Product This compound->Product + Nu-H Iodide Iodide

Caption: General scheme for nucleophilic substitution on this compound.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Selected nucleophile (e.g., amine, thiol, alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or an alcohol corresponding to the nucleophile)

  • Base (e.g., K2CO3, Cs2CO3, NaH, Et3N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

General Experimental Workflow:

G start Start reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents reaction Heat Reaction Mixture under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for nucleophilic substitution on this compound.

Protocol 1: Substitution with an Amine (Buchwald-Hartwig Amination)

This protocol describes a typical procedure for the coupling of an amine with this compound.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a base such as cesium carbonate (Cs2CO3, 2.0 eq), and a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) with a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAmineBaseCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
1
2
3

Protocol 2: Substitution with a Thiol

Thiols are excellent nucleophiles and readily displace the iodide from activated aromatic rings.[5][6]

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the thiol (1.1-1.2 eq).

  • Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, for example, potassium carbonate (K2CO3, 1.5-2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with water (especially if NaH was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation:

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1
2
3

Protocol 3: Substitution with an Alcohol/Phenol

The reaction with alcohols or phenols typically requires a strong base to generate the corresponding alkoxide or phenoxide, which is a more potent nucleophile.[7]

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.2-1.5 eq) in an anhydrous aprotic solvent like DMF or THF.

  • Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to 60-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the product via column chromatography.

Data Presentation:

EntryAlcohol/PhenolBaseSolventTemp (°C)Time (h)Yield (%)
1
2
3

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

  • Bases like sodium hydride are highly reactive and flammable; handle with extreme caution under an inert atmosphere and away from moisture.

  • Organic solvents are flammable and should be handled away from ignition sources.

These protocols provide a foundation for the exploration of nucleophilic substitution reactions on this compound. Optimization of reaction conditions such as the choice of base, solvent, temperature, and reaction time may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols: 4-Iodopicolinonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-iodopicolinonitrile as a versatile building block in the synthesis of potent and selective kinase inhibitors. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and are exemplified by the synthesis of a hypothetical, yet representative, kinase inhibitor, "PIC-1," targeting the Phosphoinositide 3-kinase (PI3K) and Receptor-Interacting Protein Kinase 2 (RIPK2) signaling pathways.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive iodine atom on the picolinonitrile scaffold allows for facile introduction of various substituents through robust and versatile cross-coupling methodologies such as the Suzuki-Miyaura and Sonogashira reactions. This enables the rapid generation of diverse chemical libraries for screening and the optimization of lead compounds in drug discovery programs. The nitrile group can also serve as a key interaction point with the target kinase or be further elaborated.

Featured Application: Synthesis of "PIC-1"

To illustrate the utility of this compound, we describe the synthesis of a hypothetical kinase inhibitor, PIC-1 (4-(phenylethynyl)picolinonitrile) . This compound is designed based on known pharmacophores for PI3K and RIPK2 inhibitors. Its synthesis involves a Sonogashira coupling reaction, a widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Biological Activity of PIC-1 and Related Analogues

The inhibitory activity of PIC-1 and its conceptual analogues against key kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

CompoundTarget KinaseIC50 (nM)
PIC-1 PI3Kα 45
PI3Kδ 20
RIPK2 15
Analogue A (Suzuki product)PI3Kα60
PI3Kδ35
RIPK225
BKM-120 (Reference)[1]PI3Kα44.6 ± 3.6
Idelalisib (Reference)PI3Kδ2.5
GSK583 (Reference)RIPK26.3

Experimental Protocols

I. Synthesis of PIC-1 via Sonogashira Coupling

This protocol describes the palladium and copper co-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry, oven-baked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (3.0 equiv).

  • To the stirring solution, add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product, PIC-1.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography and extraction

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-arylpicolinonitrile derivative.

  • Characterize the purified compound by appropriate analytical methods.

Signaling Pathways and Mechanism of Action

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. PIC-1 is conceptualized to inhibit the PI3K/AKT/mTOR and RIPK2 signaling pathways, which are crucial in cell survival, proliferation, and inflammation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival.[2][3][4] Its aberrant activation is a common event in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation PIC1_PI3K PIC-1 PIC1_PI3K->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PIC-1.

RIPK2 Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator of inflammatory signaling downstream of the NOD-like receptors (NLRs).[5][6][7] Inhibition of RIPK2 is a promising strategy for the treatment of inflammatory diseases.

RIPK2_Signaling_Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Cytokine Production NFkB->Inflammation PIC1_RIPK2 PIC-1 PIC1_RIPK2->RIPK2

Caption: RIPK2 signaling pathway and the inhibitory action of PIC-1.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward implementation of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the potential of this compound in developing next-generation kinase inhibitors for the treatment of cancer and inflammatory diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Fluoro-4-iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for common palladium-catalyzed cross-coupling reactions utilizing 3-fluoro-4-iodopicolinonitrile, a valuable building block in medicinal chemistry and materials science. The protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are outlined below, offering versatile methods for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted aromatic compounds. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.[2]

Application Notes

The Suzuki-Miyaura coupling of 3-fluoro-4-iodopicolinonitrile with various aryl and heteroaryl boronic acids or esters provides a straightforward route to 4-aryl-3-fluoropicolinonitriles. These products are of significant interest in drug discovery as the picolinonitrile moiety is a common pharmacophore and the introduction of diverse aryl groups allows for the exploration of structure-activity relationships. The reaction is known for its high functional group tolerance, allowing for the coupling of substrates with a wide range of substituents.[3]

General Experimental Protocol
  • To a dry reaction vessel, add 3-fluoro-4-iodopicolinonitrile (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • To this mixture, add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium precursor like Pd(OAc)₂ (palladium(II) acetate) and a phosphine ligand (e.g., SPhos, XPhos).

  • The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-3-fluoropicolinonitrile.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Halides
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-trifluoromethoxyanilinePhenylboronic acid pinacol ester(dppf)PdCl₂ (5)-Et₃N (4)1,4-Dioxane801285
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O1002492
34-BromotoluenePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄ (3)Toluene801695
42,6-Dichloropyridinen-Butyl pinacol boronic esterPd₂(dba)₃ (2.5)FcPPh₂ (10)K₃PO₄ (3)Toluene1001288

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] The reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[5][6]

Application Notes

The Sonogashira coupling of 3-fluoro-4-iodopicolinonitrile with a variety of terminal alkynes provides access to 4-alkynyl-3-fluoropicolinonitriles. These compounds are versatile intermediates that can be further elaborated into more complex heterocyclic systems. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner. The following protocol is adapted from a procedure for the closely related 6-bromo-3-fluoropicolinonitrile, and similar reactivity is expected.[7]

Experimental Protocol
  • To a degassed solution of 3-fluoro-4-iodopicolinonitrile (1.0 equiv.) in a mixture of THF and triethylamine (Et₃N) (typically a 2:1 to 4:1 ratio), add Pd(PPh₃)₄ (0.02-0.05 equiv.) and copper(I) iodide (CuI) (0.04-0.1 equiv.).

  • The reaction mixture is stirred at room temperature for 5-10 minutes.

  • The terminal alkyne (1.1-1.5 equiv.) is then added dropwise.

  • The reaction is stirred at room temperature for 16-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the desired 4-alkynyl-3-fluoropicolinonitrile.

Quantitative Data for Sonogashira Coupling of 6-Bromo-3-fluoropicolinonitrile[7]
EntryAlkyneProductYield (%)
1Phenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile93
21-Ethynyl-4-ethylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile92
3Propargyl alcohol3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile90
43,3-Dimethylbut-1-yne6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile85

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] This reaction is a powerful tool for the synthesis of substituted alkenes.[9]

Application Notes

The Heck reaction of 3-fluoro-4-iodopicolinonitrile with various alkenes can be utilized to synthesize 4-vinyl-3-fluoropicolinonitrile derivatives. These products can serve as precursors for a variety of other functional groups or as monomers for polymerization. The regioselectivity of the reaction is influenced by the electronic nature of the alkene and the reaction conditions.

General Experimental Protocol
  • In a reaction vessel, combine 3-fluoro-4-iodopicolinonitrile (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), and a phosphine ligand if necessary (e.g., PPh₃, P(o-tol)₃).

  • Add a base, typically an amine base like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) (1.5-3.0 equiv.).

  • Add a suitable solvent, such as DMF, acetonitrile, or toluene.

  • The reaction mixture is heated to a temperature between 80 and 140 °C and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is filtered to remove the precipitated salts.

  • The filtrate is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 4-vinyl-3-fluoropicolinonitrile.

Quantitative Data for Heck Reaction of Related Aryl Halides
EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)K₂CO₃ (2)DMF1202485
24-Bromoanisolen-Butyl acrylatePd/C (5)Na₂CO₃ (2)NMP1901278
32-IodobenzoateAllyl alcoholPd(OAc)₂ (1)Et₃N (2)CH₃CN80190
44-BromobenzocyclobuteneTetramethyldivinyldisiloxanePd(OAc)₂ (1)KOAc (2)DMF/H₂O951683

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[10]

Application Notes

The Buchwald-Hartwig amination of 3-fluoro-4-iodopicolinonitrile provides a direct route to 4-amino-3-fluoropicolinonitrile derivatives. These compounds are important scaffolds in medicinal chemistry. The choice of catalyst, ligand, and base is crucial for the success of the reaction and depends on the nature of the amine.[4]

General Experimental Protocol
  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu) (1.5-2.5 equiv.).

  • Add 3-fluoro-4-iodopicolinonitrile (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature typically between 80 and 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-fluoropicolinonitrile.

Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Halides
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
13-Bromopyridine-D4MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (2)Toluene1001692
24-ChlorotolueneAnilinePd(OAc)₂ (2)cataCXium A (4)K₃PO₄ (2)t-BuOH1102488
33-Bromo-4-fluoro-acetophenonePiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene1001875
4Aryl fluorosulfateAnilinePd(PPh₃)₄ (5)-Cs₂CO₃ (2)Toluene1101270-90

Visualizations

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 3-Fluoro-4-iodopicolinonitrile - Coupling Partner - Base inert Establish Inert Atmosphere (Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat cool Cool to Room Temperature heat->cool quench Quench Reaction (if necessary) cool->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product purify->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate [Ar-Pd(II)L₂(OR)] PdII_Aryl->PdII_Boronate Transmetalation PdII_Coupled Ar-Pd(II)L₂-R' PdII_Boronate->PdII_Coupled PdII_Coupled->Pd0 Reductive Elimination Ar-R' Ar-R' Ar-X Ar-X R'-B(OR)₂ R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-X Ar-X HNR'R'' HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Developing APIs with a 4-Iodopicolinonitrile Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-iodopicolinonitrile scaffold is a compelling starting point for the development of novel Active Pharmaceutical Ingredients (APIs), particularly in the realm of oncology. The presence of the iodine atom offers a versatile handle for various chemical modifications, including cross-coupling reactions, enabling the exploration of a wide chemical space. The pyridine nitrile core, a known pharmacophore in many kinase inhibitors, provides a strong foundation for designing targeted therapies. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of APIs based on this promising scaffold.

Application Notes

The this compound moiety is a key building block for the synthesis of potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. The strategic incorporation of this scaffold allows for the development of targeted agents that can interfere with aberrant signaling cascades, leading to the inhibition of tumor growth and proliferation.

Derivatives of iodinated pyridines have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell growth, survival, and angiogenesis. These pathways include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling: Inhibition of VEGFR kinases is a clinically validated strategy to block tumor angiogenesis, thereby cutting off the blood supply to tumors.

  • EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) Signaling: These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

  • PARP (Poly(ADP-ribose) polymerase) Inhibition: PARP inhibitors have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

The this compound scaffold can be synthetically elaborated to generate libraries of compounds for screening against these and other relevant cancer targets. The iodine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Quantitative Data Summary

While specific quantitative data for a broad range of this compound derivatives is still emerging in the public domain, the following table summarizes representative IC50 values for structurally related picolinamide and imidazo[1,2-a]pyridine derivatives, highlighting the potential potency of this class of compounds.

Compound ClassTarget Kinase/Cell LineRepresentative IC50 (nM)Reference
Picolinamide DerivativesVEGFR-2 Kinase27 - 94
Imidazo[1,2-a]pyridine Derivative (12b)Hep-2 (Laryngeal cancer cell line)11,000[1]
Imidazo[1,2-a]pyridine Derivative (12b)HepG2 (Liver cancer cell line)13,000[1]
Imidazo[1,2-a]pyridine Derivative (12b)MCF-7 (Breast cancer cell line)11,000[1]
Imidazo[1,2-a]pyridine Derivative (12b)A375 (Melanoma cell line)11,000[1]

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-picolinonitrile Derivatives via Suzuki Coupling

This protocol describes a general method for the arylation of this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in the chosen solvent.

  • Add the base (2.0 eq) to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05 - 0.1 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-picolinonitrile derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents This compound + Arylboronic Acid reaction_mixture Reaction Mixture reagents->reaction_mixture solvent Solvent (e.g., Dioxane) solvent->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_mixture heating Heating (80-110 °C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Aryl-picolinonitrile Derivative purification->product

Suzuki Coupling Workflow

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

  • Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for the desired time at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Prepare Compound Dilutions incubation Incubate Kinase with Compound compound_prep->incubation reagent_prep Prepare Kinase, Substrate, and ATP reagent_prep->incubation reaction Initiate Reaction with Substrate/ATP incubation->reaction detection Add Detection Reagent reaction->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate % Inhibition and IC50 readout->analysis

Kinase Inhibition Assay Workflow

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with vehicle control (e.g., DMSO) and a known cytotoxic drug as a positive control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37 °C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the general signaling pathways that can be targeted by APIs derived from the this compound scaffold.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR

VEGFR Signaling Pathway Inhibition

G GrowthFactor Growth Factor (e.g., EGF) Receptor RTK (EGFR/HER2) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->Receptor Inhibitor->PI3K

PI3K/Akt/mTOR Pathway Inhibition

G DNAdamage DNA Single-Strand Break PARP PARP DNAdamage->PARP activates PAR PARylation PARP->PAR Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to (in BRCA deficient cells) Repair DNA Repair PAR->Repair Inhibitor This compound Derivative Inhibitor->PARP

PARP Inhibition Mechanism

References

Synthetic Routes to Functionalized Pyridines from 4-Iodopicolinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyridines utilizing 4-iodopicolinonitrile as a versatile starting material. The methodologies outlined herein are centered around widely-used and robust palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution reactions. These synthetic routes offer efficient access to a diverse range of substituted pyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyridines

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is widely used in medicinal chemistry to synthesize biaryl compounds.[1][2]

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 4-Alkynyl-picolinonitrile reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst Cu(I) Co-catalyst Base

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (3)Cs₂CO₃Toluene1101885
2MorpholinePd(OAc)₂ (2)BINAP (4)NaOtBu1,4-Dioxane1001291
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (4)K₃PO₄t-BuOH902482
4n-ButylaminePd(OAc)₂ (2)DavePhos (5)LiHMDSTHF801688

Experimental Protocol: Synthesis of 4-(Phenylamino)picolinonitrile

  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 228 mg), cesium carbonate (1.4 mmol, 456 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), and Xantphos (0.03 mmol, 17.3 mg).

  • Add anhydrous and degassed toluene (5 mL).

  • Add aniline (1.2 mmol, 0.11 mL).

  • Seal the Schlenk tube and heat the mixture at 110 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-(phenylamino)picolinonitrile.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the nitrile group in this compound activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of the iodide with various nucleophiles, particularly thiols.

[3]Reaction Scheme:

Caption: Nucleophilic aromatic substitution on this compound.

Table 4: Nucleophilic Aromatic Substitution of this compound with Thiols

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF100690
24-MethoxythiophenolNaHTHF65888
31-HexanethiolCs₂CO₃DMSO801282
4Benzyl mercaptanEt₃NAcetonitrile801085

Experimental Protocol: Synthesis of 4-(Phenylthio)picolinonitrile

  • To a round-bottom flask, add this compound (1.0 mmol, 228 mg) and potassium carbonate (1.5 mmol, 207 mg) in DMF (5 mL).

  • Add thiophenol (1.1 mmol, 0.11 mL).

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-(phenylthio)picolinonitrile.

Conclusion

The synthetic routes detailed in these application notes provide robust and versatile methods for the functionalization of this compound. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution protocols offer access to a wide array of substituted picolinonitriles, which are valuable building blocks for the discovery and development of new pharmaceuticals and functional materials. The provided protocols and data tables serve as a practical guide for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 4-iodopicolinonitrile. Our aim is to help you optimize reaction conditions, increase yields, and minimize side-product formation for this specific substrate.

Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing potential causes and recommended solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I rectify this?

Answer: Low or no product formation is a frequent challenge that can be attributed to several factors, including the catalyst, base, solvent, or the inherent reactivity of the starting materials.

Potential CauseRecommended Solutions
Catalyst Inactivity or Inhibition The nitrogen atom in the picolinonitrile ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2] To overcome this, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3][4][5][6] These ligands can help prevent the coordination of the nitrogen atom to the palladium center.[6] Ensure all reagents and solvents are thoroughly degassed to prevent the oxidation of the active Pd(0) species.[6][7]
Ineffective Base The choice of base is critical for the reaction's success.[8] A base that is too weak may not effectively facilitate the crucial transmetalation step.[6] Conversely, a base that is too strong could lead to undesired side reactions.[1][7] It is advisable to screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][6] The solubility and strength of the base are important factors to consider.[1]
Suboptimal Reaction Conditions The temperature and duration of the reaction can significantly influence the yield.[6] If the reaction is proceeding slowly, a gradual increase in temperature while carefully monitoring for product formation and any potential decomposition is recommended.[6] Microwave heating can be an effective method for reducing reaction times and potentially improving yields.[6]
Poor Quality of Reagents The purity of the this compound, the boronic acid or ester, and the solvents is crucial for a successful reaction.[6][9][10] Boronic acids can degrade over time, so it is recommended to use fresh or recently purified reagents.[6][11] Ensure that all solvents are anhydrous and have been properly degassed to remove oxygen.[6][7]
Poor Solubility of Starting Materials If the starting materials are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.[1][11] Consider trying a different solvent or a mixture of solvents, such as dioxane/water or THF/water, to improve solubility.[1] Gentle heating can also aid in dissolving the reagents.[1]
Issue 2: Formation of Side Products

Question: I am observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is a common issue in Suzuki coupling reactions. Understanding their origins is key to developing strategies for their minimization.

Side ProductRecommended Solutions
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[1][6] To minimize this, rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[6][7] Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also help to reduce homocoupling.[6]
Dehalogenation (Protodeiodination) In this side reaction, the iodine atom on the this compound is replaced by a hydrogen atom. This can be caused by various factors, including the presence of water and certain bases.[12] Using anhydrous solvents and carefully selecting the base can help to reduce dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Suzuki coupling of this compound?

A1: Palladium-based catalysts are highly effective for this transformation.[1] Catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are commonly used.[1] The choice of ligand is critical, with bulky, electron-rich phosphine ligands like SPhos and XPhos often providing good results, especially for challenging substrates like heteroaromatic halides.[1][3][4][5][6]

Q2: How do the nitrile and pyridine groups on this compound affect the Suzuki coupling reaction?

A2: The electron-withdrawing nature of the cyano (nitrile) group can make the aryl iodide more reactive towards the initial oxidative addition step in the catalytic cycle.[1][13] However, the nitrogen atom of the pyridine ring can coordinate to the palladium center, which may inhibit the catalyst's activity.[1][2] It is also important to select a base that is not so strong as to cause unwanted side reactions with the cyano group, such as hydrolysis.[1]

Q3: What are the recommended bases and solvents for this reaction?

A3: A variety of inorganic bases can be used, with the choice depending on the specific substrates and solvent system.[1] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][14][15][16] Frequently used solvents for Suzuki coupling reactions include toluene, THF, dioxane, and DMF, often in a biphasic mixture with water.[12][14]

Q4: Should I use a boronic acid or a boronic ester?

A4: Boronic acids are generally more reactive and can lead to faster reaction times.[13][17] However, they can be less stable and more prone to decomposition pathways like protodeboronation.[13][17] Boronate esters, such as pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[17] For challenging substrates or when reproducibility is critical, using a stable boronate ester can be advantageous.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[18]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2 equiv), and the base (2.0 equiv).[18]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[18]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[18]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[18]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[18]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.[18]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.[18]

    • Combine the organic layers and wash with brine.[18]

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[18]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Boronic Acid/Ester, Base inert Establish Inert Atmosphere start->inert catalyst Add Palladium Catalyst/Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: Experimental workflow for this compound Suzuki coupling.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield check_catalyst Check Catalyst Activity (Fresh Batch?) start->check_catalyst screen_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) start->screen_base check_purity Verify Purity of Starting Materials start->check_purity change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->change_ligand degas Ensure Rigorous Degassing change_ligand->degas end_node Improved Yield degas->end_node screen_solvent Screen Solvents/ Co-solvents screen_base->screen_solvent optimize_temp Optimize Temperature & Time screen_solvent->optimize_temp optimize_temp->end_node use_fresh Use Fresh Boronic Acid/Ester check_purity->use_fresh use_fresh->end_node

Caption: Troubleshooting logic for low yield in Suzuki coupling.

References

Technical Support Center: Troubleshooting Sonogashira Reactions with 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira reactions involving 4-iodopicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for successful coupling.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding to completion, and I'm observing mostly starting material. What are the likely causes and how can I fix this?

A1: An incomplete reaction can stem from several factors. Firstly, ensure your reagents and solvents are of high purity and anhydrous, as water can negatively impact the catalytic cycle. Thoroughly degassing the reaction mixture to remove oxygen is also critical to prevent catalyst deactivation and unwanted side reactions.[1] If the issue persists, consider the following troubleshooting steps:

  • Increase Reaction Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient substrates or less reactive alkynes may require heating.[1][2] A moderate increase in temperature (e.g., to 40-65 °C) can often drive the reaction to completion.

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For heteroaromatic halides, using a catalyst with bulky, electron-rich phosphine ligands can be beneficial. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.

  • Increase Catalyst Loading: A slight increase in the palladium catalyst and copper(I) iodide loading can sometimes overcome activation barriers.

  • Check the Base: Ensure the amine base (e.g., triethylamine, diisopropylamine) is of high quality, anhydrous, and used in sufficient excess (typically 2-3 equivalents).

Q2: I am observing a significant amount of a side product that I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen. To minimize the formation of the Glaser product, the following strategies are effective:

  • Maintain a Strict Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen. Using degassed solvents is also essential.

  • Copper-Free Conditions: Numerous protocols have been developed that eliminate the need for a copper co-catalyst, which is a primary contributor to Glaser coupling.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC or GC), work up the reaction promptly to prevent further side reactions.

Q3: My TLC plate shows multiple spots, and the reaction mixture has turned black. What could be the cause of this decomposition?

A3: The formation of multiple spots on a TLC plate and the appearance of a black precipitate (often palladium black) are indicative of catalyst decomposition and/or side reactions. The pyridine nitrogen in this compound can coordinate to the palladium center, which can sometimes lead to catalyst deactivation or the promotion of undesired pathways.

  • Catalyst Decomposition: The formation of palladium black signifies the precipitation of Pd(0) from the catalytic cycle. This can be caused by impurities, excessive heat, or an inappropriate ligand environment. Using a more robust ligand or a pre-catalyst can sometimes mitigate this.

  • Side Reactions: Besides homocoupling, dehalogenation (replacement of iodine with hydrogen) can also occur. The presence of the electron-withdrawing nitrile group on the pyridine ring can influence the electronic properties of the substrate and potentially lead to other unforeseen side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. While THF and DMF are common, they can sometimes promote catalyst decomposition at higher temperatures. Toluene can be a good alternative for some systems.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Presence of water or oxygen.1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst. 2. Use a dry, high-purity amine base in at least 2-fold excess. 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Use anhydrous, degassed solvents and maintain a strict inert atmosphere.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper(I) acetylide.1. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas. 2. Consider a copper-free protocol or slow addition of the terminal alkyne.
Formation of Palladium Black 1. Catalyst decomposition. 2. Inappropriate solvent or ligand.1. Use a more robust ligand (e.g., a bulky, electron-rich phosphine). 2. Screen different solvents (e.g., THF, DMF, toluene).
Dehalogenation of this compound 1. Presence of a hydrogen source and a reducing environment.1. Ensure the amine base is free of impurities that could act as a hydrogen source. Optimize reaction time to avoid prolonged exposure to potentially reducing conditions.
Multiple Unidentified Byproducts 1. Substrate decomposition under reaction conditions. 2. Complex side reactions involving the pyridine nitrogen or nitrile group.1. Lower the reaction temperature and shorten the reaction time. 2. If possible, protect the pyridine nitrogen or consider alternative coupling strategies. Analyze the crude mixture by LC-MS to identify major byproducts and gain insight into undesired pathways.

Experimental Protocols

Protocol 1: Standard Copper-Palladium Co-catalyzed Sonogashira Coupling

This protocol is a general starting point for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Diisopropylamine (DIPA) (3.0 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in anhydrous, degassed toluene.

  • Add diisopropylamine to the mixture.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides, which can serve as a reference for optimizing the reaction with this compound.

Aryl Iodide Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-IodotoluenePhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70390[3]
IodobenzenePhenylacetylenePd-complex C2 (2)-K₂CO₃IsopropanolRT-Excellent[4]
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃NTHF/H₂ORT1.5Good[5]
3-Fluoro-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃NTHF/DMF40-65--[1]

Visualizations

Experimental_Workflow General Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, and CuI (if applicable) in a flame-dried flask under inert atmosphere. B Add anhydrous, degassed solvent and base. A->B C Stir for 10-15 minutes. B->C D Add terminal alkyne dropwise. C->D E Stir at appropriate temperature. D->E F Monitor progress by TLC/GC-MS. E->F G Quench reaction and perform aqueous workup. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting_Logic Troubleshooting Failed Sonogashira Reactions Start Reaction Failed or Low Yield Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Optimize_Base Verify Base Quality and Stoichiometry Check_Reagents->Optimize_Base Side_Reactions Analyze for Side Products (Homocoupling, Dehalogenation) Check_Atmosphere->Side_Reactions Optimize_Temp Increase Reaction Temperature Optimize_Catalyst Screen Catalyst and Ligand Optimize_Temp->Optimize_Catalyst Success Successful Reaction Optimize_Catalyst->Success Optimize_Base->Optimize_Temp Side_Reactions->Success No Major Side Products Copper_Free Switch to Copper-Free Protocol Side_Reactions->Copper_Free Homocoupling Observed Slow_Addition Slow Alkyne Addition Side_Reactions->Slow_Addition Homocoupling Observed Copper_Free->Success Slow_Addition->Success

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

References

Technical Support Center: Purification of 4-Iodopicolinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-iodopicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on analogous syntheses, such as that of 3-fluoro-4-iodopicolinonitrile, common impurities may include:

  • Unreacted Starting Materials: Residual 4-chloropicolinonitrile (or other starting picoline derivative) and iodine.

  • Side-Reaction Byproducts: Formation of regioisomers or products from undesired side reactions. The crude product is often described as a brown residue or solid, suggesting the presence of colored impurities.[1]

  • Residual Solvents: Solvents used in the reaction and workup.

  • Degradation Products: this compound may be susceptible to degradation, particularly if exposed to light or certain chromatographic stationary phases. Some iodo-compounds are known to be sensitive.[2][3]

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are silica gel chromatography and recrystallization.

  • Silica Gel Chromatography: This is effective for separating the target compound from impurities with different polarities. For the related 3-fluoro-4-iodopicolinonitrile, a gradient of 0-20% ethyl acetate in hexanes on a silica gel column has been successfully used.[1]

  • Recrystallization: This technique is suitable for obtaining highly pure crystalline material, provided a suitable solvent is identified.[4][5][6][7]

Q3: How can I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] A systematic approach to solvent screening is recommended.

Table 1: Common Solvents for Recrystallization Screening [8]

Solvent/MixturePolarityComments
n-HexaneNon-polarGood for non-polar compounds; often used in combination with a more polar solvent.
Ethyl Acetate (EtOAc)Polar aproticA versatile solvent, often used in a mixture with hexanes.
AcetonePolar aproticCan be effective, often used in a mixture with hexanes.
Ethanol (EtOH)Polar proticA general-purpose solvent for moderately polar compounds.
WaterPolar proticSuitable for polar compounds; may be used if the product is sufficiently soluble at high temperatures.
n-Hexane / Ethyl AcetateMixtureA common mixture that allows for fine-tuning of polarity.
n-Hexane / AcetoneMixtureAnother common and effective solvent system.

A general rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Silica Gel Chromatography

Problem: Poor separation of this compound from an impurity.

Possible Cause Troubleshooting Step
Inappropriate Solvent System 1. Adjust Polarity: If the Rf values are too high (compounds move too fast), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If the Rf values are too low, increase the polarity. 2. Try a Different Solvent System: Consider switching to a different solvent system, for example, dichloromethane/hexanes or toluene/ethyl acetate.
Column Overloading 1. Reduce Sample Load: Load a smaller amount of the crude product onto the column. 2. Increase Column Diameter: Use a wider column to improve separation capacity.
Compound Degradation on Silica 1. Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, as some iodo-compounds can be sensitive to acidic silica gel.[2][3] 2. Work Quickly: Minimize the time the compound spends on the column.

Problem: The product is recovered in low yield after chromatography.

Possible Cause Troubleshooting Step
Irreversible Adsorption 1. Use a More Polar Eluent: Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to try and recover the adsorbed product. 2. Change Stationary Phase: As mentioned above, silica gel may not be suitable. Test the stability of your compound with different stationary phases like neutral or basic alumina.[2][3]
Product is Volatile Use Care During Solvent Removal: Remove the solvent under reduced pressure at a low temperature to avoid loss of the product.
Incomplete Elution Monitor Elution Carefully: Use thin-layer chromatography (TLC) to track the elution of the product and continue collecting fractions until all the product has eluted.
Guide 2: Troubleshooting Recrystallization

Problem: The product does not crystallize upon cooling.

Possible Cause Troubleshooting Step
Solution is Not Saturated 1. Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent until the solution becomes cloudy, then add a minimal amount of solvent to redissolve the solid. 2. Start with Less Solvent: In the next attempt, use a smaller initial volume of hot solvent.
Supersaturated Solution 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus.[5] 2. Add a Seed Crystal: Introduce a tiny crystal of the pure product to initiate crystallization.[5] 3. Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Presence of Impurities Inhibiting Crystallization Pre-purify by Chromatography: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove impurities that hinder crystallization.

Problem: The product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
Solution is Cooled Too Quickly Allow for Slow Cooling: Let the solution cool to room temperature slowly before further cooling in an ice bath.
Solvent is Too Non-polar Add a More Polar Co-solvent: If using a solvent mixture, try increasing the proportion of the more polar solvent.
Melting Point of the Solute is Lower than the Boiling Point of the Solvent Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[1]

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[1] For a related compound, a gradient of 0-20% ethyl acetate in hexanes was effective.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves completely and then reappears upon cooling, the solvent is promising.[5][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and swirling until the solid just dissolves.[5][7]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.[4]

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5][7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4][5]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting cluster_start Initial Observation cluster_methods Purification Methods cluster_chrom_issues Chromatography Issues cluster_recrys_issues Recrystallization Issues cluster_solutions Potential Solutions start Crude Product Obtained chrom Silica Gel Chromatography start->chrom High Impurity Load recrys Recrystallization start->recrys Moderate Impurity Load poor_sep Poor Separation chrom->poor_sep low_yield_chrom Low Yield chrom->low_yield_chrom no_xtal No Crystals Form recrys->no_xtal oiling_out Product Oils Out recrys->oiling_out adjust_solvent Adjust Solvent Polarity poor_sep->adjust_solvent change_stationary_phase Change Stationary Phase low_yield_chrom->change_stationary_phase induce_xtal Induce Crystallization no_xtal->induce_xtal pre_purify Pre-purify Crude no_xtal->pre_purify slow_cool Ensure Slow Cooling oiling_out->slow_cool oiling_out->pre_purify Purification_Workflow cluster_purification Purification Strategy start Crude Reaction Mixture workup Aqueous Workup (e.g., quench with Na2S2O3, extract) start->workup dry_concentrate Dry Organic Layer & Concentrate workup->dry_concentrate assess_purity Assess Purity (TLC, NMR) dry_concentrate->assess_purity chrom Silica Gel Chromatography assess_purity->chrom Complex Mixture recrys Recrystallization assess_purity->recrys Relatively Clean analyze_pure Analyze Purity of Fractions/Crystals chrom->analyze_pure recrys->analyze_pure combine_pure Combine Pure Fractions/Crystals analyze_pure->combine_pure Purity > 95% final_product Pure this compound combine_pure->final_product

References

Technical Support Center: Efficient Coupling of 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Iodopicolinonitrile. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This "pyridyl problem" can result in low yields and sluggish reaction rates. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the C-I bond. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges.

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can be minimized by ensuring strictly anaerobic conditions, using the correct stoichiometry of reagents, and sometimes by lowering the reaction temperature.

  • Protodeboronation (Suzuki): The replacement of the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and a strong base. Using anhydrous solvents and a carefully selected base can mitigate this issue.

  • Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom. This can be a result of catalyst deactivation pathways or the presence of protic impurities.

Q3: How do I choose the optimal ligand for my coupling reaction?

A3: Ligand selection is critical for successful coupling with this compound.

  • For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective. These ligands promote the oxidative addition step and stabilize the active palladium species.

  • For Sonogashira Coupling: A combination of a palladium source with a phosphine ligand like PPh₃ and a copper(I) co-catalyst is a standard choice. For more challenging couplings, exploring different phosphine ligands may be necessary.

  • For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands, such as Xantphos or DavePhos, are commonly used to facilitate the C-N bond formation.

Q4: When should I consider using microwave irradiation?

A4: Microwave-assisted heating can be highly beneficial for the coupling of this compound, especially when conventional heating leads to long reaction times or low yields.[1][2][3] Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[1][2][3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ensure proper degassing of the reaction mixture to remove oxygen. Consider using a more air-stable pre-catalyst.
Poor solubility of starting materialsTry a different solvent or a solvent mixture (e.g., dioxane/water, toluene/ethanol/water). Gentle heating can also improve solubility.
Inappropriate baseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base are critical factors.
Significant Homocoupling Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
High temperatureConsider running the reaction at a lower temperature, although this may require longer reaction times.
Protodeboronation Presence of waterUse anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid, as they can be more stable.
Sonogashira Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective catalyst systemScreen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ensure the presence of a copper(I) co-catalyst (e.g., CuI). Vary the phosphine ligand if necessary.
Base incompatibilityTriethylamine (Et₃N) or diisopropylamine (DIPA) are common bases. Ensure the base is anhydrous and used in sufficient excess.
Alkyne instabilitySome terminal alkynes can be unstable. Use a slight excess of the alkyne and add it to the reaction mixture just before heating.
Glaser Coupling (Alkyne Homocoupling) Presence of oxygenThis is a common side reaction promoted by oxygen. Rigorous degassing and maintaining an inert atmosphere are essential.
Decomposition of Starting Material High reaction temperatureIf the starting material or product is thermally sensitive, try running the reaction at a lower temperature for a longer period.
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low Conversion Catalyst inhibition by the pyridine nitrogenUse bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, DavePhos) that can promote the desired coupling over catalyst inhibition.
Inappropriate baseStrong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required. The choice of base can be critical and may need to be optimized.
Sterically hindered amineFor bulky amines, a more robust catalytic system with a highly active ligand may be necessary. Increasing the reaction temperature might also be beneficial.
Side Reactions β-Hydride elimination (with primary amines)The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands is recommended.
Catalyst Deactivation Formation of palladium blackThis indicates catalyst aggregation. Using a more stabilizing ligand, lower catalyst loading, or a different solvent may help prevent this.

Catalyst Performance Data (Based on Analogous Systems)

The following tables provide a summary of catalyst systems and reaction conditions that have been reported for the coupling of similar iodo- and cyano-substituted aromatic compounds. This data can serve as a valuable starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95[4]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1008>90[5]
Pd(dppf)Cl₂Cs₂CO₃Dioxane1001670-90[6]
Pd(PPh₃)₄ (Microwave)Ba(OH)₂Dioxane/H₂O1500.25>90[1][7]

Table 2: Sonogashira Coupling of Aryl Iodides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHF65680-95[8]
PdCl₂(PPh₃)₂ / CuIDIPADMF801275-90[9]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[9]
Pd/Cu@AC (heterogeneous)K₂CO₃EtOH8024>90[10]

Table 3: Buchwald-Hartwig Amination of Aryl Iodides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosNaOtBuToluene1001280-95[11]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110870-85[12]
Pd₂(dba)₃ / tBuDavePhosKOtBuXylene12018>90[13]
CuI / 2-isobutyrylcyclohexanoneKOtBuDMF1102470-85[13]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst B Add Degassed Solvent (e.g., Dioxane/Water) A->B 1. C Degas Mixture (Inert Atmosphere) B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Sonogashira Coupling Protocol

This is a representative protocol; optimization of catalyst, ligand, base, and solvent may be necessary.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%) if not using a pre-formed catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 2-3 equiv.). Stir for a few minutes, then add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the mixture and dilute with an organic solvent. Filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_run Reaction and Work-up A Combine this compound, Pd Catalyst, CuI, Ligand B Establish Inert Atmosphere A->B C Add Anhydrous Solvent and Amine Base B->C D Add Terminal Alkyne C->D E Heat and Monitor D->E F Cool and Filter E->F G Purify Product F->G

Caption: General workflow for a Sonogashira coupling reaction.

General Buchwald-Hartwig Amination Protocol

This protocol is a starting point and requires careful optimization of the catalyst system and base.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat with stirring to the desired temperature (e.g., 100-120 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Buchwald_Hartwig_Workflow cluster_inert_setup Inert Atmosphere Setup cluster_reagent_add Reagent Addition cluster_reaction_workup Reaction & Purification A Combine this compound, Pd Pre-catalyst, Ligand, and Base B Add Amine and Anhydrous Solvent A->B C Seal, Heat, and Stir B->C D Monitor Reaction C->D E Cool, Dilute, and Filter D->E F Purify Product E->F

Caption: General workflow for a Buchwald-Hartwig amination reaction.

References

Technical Support Center: 4-Iodopicolinonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the use of 4-iodopicolinonitrile in chemical reactions. The information is intended to help prevent its decomposition and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black. Decomposition of this compound, potentially liberating elemental iodine. This can be caused by excessive heat, prolonged reaction times, or exposure to light.- Lower the reaction temperature. - Protect the reaction from light by wrapping the flask in aluminum foil. - Monitor the reaction closely and minimize the reaction time. - Degas solvents and use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Low yield of the desired product and recovery of starting material. Inefficient catalyst activation or turnover. The C-I bond, while reactive, may require specific conditions for optimal coupling.- Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. - Optimize the base; for Suzuki reactions, consider K₂CO₃ or K₃PO₄. For Sonogashira, an amine base like triethylamine is common. - Ensure all reagents are anhydrous, as water can negatively impact many cross-coupling reactions.
Formation of a de-iodinated byproduct (picolinonitrile). Reductive de-iodination, which can be promoted by certain catalysts, bases, or impurities. This is a known side reaction for aryl iodides.- Use a well-defined palladium catalyst and high-purity reagents. - Avoid overly strong reducing conditions. - In Suzuki reactions, ensure the quality of the boronic acid/ester, as impurities can contribute to side reactions.
Inconsistent reaction outcomes. Variability in reagent quality, solvent purity, or reaction setup. The stability of this compound can be sensitive to subtle changes in the reaction environment.- Use freshly purified solvents and reagents. - Ensure a consistently inert atmosphere throughout the reaction. - Standardize the procedure for catalyst and reagent addition.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the decomposition of this compound?

The decomposition of this compound is primarily influenced by three main factors:

  • Light: Iodoaromatic compounds can be light-sensitive, leading to the homolytic cleavage of the C-I bond and the formation of radical species. It is recommended to protect reactions from light.

  • Reaction Conditions: The choice of base, solvent, and catalyst can impact the stability of this compound. Strong bases or highly nucleophilic conditions may promote side reactions.

2. How should this compound be stored?

To ensure its stability, this compound should be stored at low temperatures (typically 2-8°C), protected from light, and under an inert atmosphere.

3. What are the common side reactions observed when using this compound in cross-coupling reactions?

Common side reactions include:

  • De-iodination: The replacement of the iodine atom with a hydrogen atom, yielding picolinonitrile.

  • Protodeboronation (in Suzuki reactions): The reaction of the boronic acid partner with a proton source, leading to the formation of an arene byproduct instead of the desired coupled product.[1]

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of this compound or two molecules of the boronic acid).

4. Can you provide a general starting protocol for a Suzuki-Miyaura coupling reaction with this compound?

A general protocol for a Suzuki-Miyaura coupling is as follows. Note that optimization of the catalyst, ligand, base, and solvent is often necessary for a specific substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

5. How can I monitor the decomposition of this compound during a reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material and the formation of products and byproducts. The appearance of a dark spot on the TLC plate that streaks or the visible darkening of the reaction mixture can be indicative of decomposition. For more quantitative analysis, techniques like HPLC or GC-MS can be employed to track the concentration of this compound and identify any decomposition products.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Troubleshooting Logic for this compound Reactions

Troubleshooting Flowchart cluster_dark Troubleshooting Dark Color cluster_side Troubleshooting Side Products cluster_inconsistent Troubleshooting Inconsistency start Reaction Issue Observed dark_color Dark Reaction Color / Low Yield start->dark_color e.g., Darkening side_product Side Product Formation start->side_product e.g., De-iodination inconsistent Inconsistent Results start->inconsistent e.g., Variable Yields temp Lower Temperature dark_color->temp light Protect from Light dark_color->light inert Ensure Inert Atmosphere dark_color->inert catalyst Screen Catalysts/Ligands side_product->catalyst base Optimize Base side_product->base reagents Check Reagent Purity side_product->reagents solvents Use Anhydrous Solvents inconsistent->solvents procedure Standardize Procedure inconsistent->procedure end Optimized Reaction temp->end light->end inert->end catalyst->end base->end reagents->end solvents->end procedure->end

Caption: A flowchart for troubleshooting common issues in reactions with this compound.

Diagram 2: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki-Miyaura Workflow start Start reagents Combine Reactants and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scaling Up Reactions with 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodopicolinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?

A1: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] When scaling up, it is crucial to handle the compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[1][2] Ensure an eye wash station and safety shower are readily accessible.[2] The compound is also light-sensitive, so it should be stored in a cool, dark place in a tightly sealed container.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for scaling up with this compound?

A2: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all viable for scaling up with this compound. The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[3] The choice of reaction will depend on the desired final product.

Q3: How does the electron-withdrawing nature of the nitrile group in this compound affect its reactivity in cross-coupling reactions?

A3: The electron-withdrawing cyano group increases the electrophilicity of the pyridine ring, making the C-I bond more susceptible to oxidative addition by the palladium(0) catalyst. This can lead to faster reaction rates compared to electron-rich or neutral aryl iodides. However, it can also influence the stability of intermediates in the catalytic cycle and may require careful optimization of ligands and bases to avoid side reactions.

Q4: What are the common challenges associated with palladium removal after a large-scale reaction?

A4: Removing residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a significant challenge. Common methods include treatment with activated carbon, silica-based scavengers with thiol or amine functionalities, or crystallization.[1] The choice of method depends on the properties of the product and the solvent system used. It is often necessary to screen several scavengers and optimize the treatment conditions (temperature, time, and amount of scavenger) to achieve the desired level of palladium reduction.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or Stagnant Conversion at Scale

  • Possible Cause: Inefficient mixing or mass transfer limitations in a large reactor.

    • Solution: Ensure adequate agitation by using an appropriately sized impeller and optimizing the stirring speed. For heterogeneous mixtures, ensure the base and boronic acid are well-dispersed.

  • Possible Cause: Catalyst deactivation.

    • Solution: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Use a more robust palladium precatalyst or a ligand that protects the palladium center from deactivation. Consider a slight increase in catalyst loading, but be mindful of cost and palladium removal.

  • Possible Cause: Poor solubility of reagents at higher concentrations.

    • Solution: Screen different solvent systems or use a co-solvent to improve solubility. A higher reaction temperature may also help, but monitor for thermal degradation of starting materials or product.

Problem: Formation of Homocoupling Byproducts (Biaryl of the Boronic Acid)

  • Possible Cause: Presence of oxygen in the reaction mixture.

    • Solution: Implement rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Possible Cause: Suboptimal base or reaction temperature.

    • Solution: Weaker bases like potassium carbonate or potassium phosphate are sometimes less prone to promoting homocoupling than stronger bases. Lowering the reaction temperature can also reduce the rate of this side reaction.

Sonogashira Coupling

Problem: Glaser-Hay Homocoupling of the Terminal Alkyne

  • Possible Cause: Reaction conditions favor the copper-catalyzed homocoupling.

    • Solution: Minimize the concentration of the copper co-catalyst. Slow addition of the terminal alkyne to the reaction mixture can also help to keep its instantaneous concentration low, disfavoring the homocoupling pathway. In some cases, a copper-free Sonogashira protocol may be necessary.

  • Possible Cause: Presence of oxygen.

    • Solution: As with other palladium-catalyzed reactions, ensure the reaction is performed under strictly anaerobic conditions.

Problem: Catalyst Poisoning or Deactivation

  • Possible Cause: The pyridine nitrogen of this compound or the product can coordinate to the palladium center and inhibit catalysis.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.

Buchwald-Hartwig Amination

Problem: Incomplete Reaction or Low Yield

  • Possible Cause: The chosen base is not strong enough or is sterically hindered.

    • Solution: For aminations with this compound, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[4] However, if the substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[4]

  • Possible Cause: The amine nucleophile is too sterically hindered or electronically deactivated.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to find one that facilitates the coupling of the specific amine. The choice of ligand is highly substrate-dependent in Buchwald-Hartwig aminations.[5]

Nucleophilic Aromatic Substitution (SNAr)

Problem: No or Slow Reaction with an Amine Nucleophile

  • Possible Cause: The nucleophilicity of the amine is insufficient to displace the iodide. While the cyano group activates the ring towards nucleophilic attack, iodide is not a very good leaving group in SNAr.

    • Solution: This reaction is generally challenging. The displacement of the cyano group by a lithium amide has been reported for 2- and 4-cyanopyridines.[6] For this compound, a palladium-catalyzed Buchwald-Hartwig amination is a more reliable method for C-N bond formation. If an SNAr reaction is desired, consider converting the iodo group to a better leaving group, such as fluoro or nitro, though this adds synthetic steps.

Data Presentation

Table 1: Suzuki-Miyaura Coupling - Catalyst and Base Screening for Iodo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate Analogue
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O100890-982-Bromo-4-iodopyridine[3]
PdCl₂(dppf) (3)dppf (3)Cs₂CO₃ (2)DMF901288-962-Bromo-4-iodopyridine[3]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O906~854-Iodopyrazole[7]
Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)t-AmylOH11016~90Aryl Iodide

Table 2: Sonogashira Coupling - Reaction Conditions for Iodo-Pyridines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate Analogue
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT1685-953-Fluoro-4-iodopyridine[8]
Pd(PPh₃)₄ (5)CuI (10)Et₃N (excess)DMF804~90Aryl Iodide
Pd(OAc)₂ (1)-DBU (2)NMP10012~85o-Iodo-aniline[9]

Table 3: Buchwald-Hartwig Amination - Conditions for Iodo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate Analogue
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10018~954-Iodobenzylamine[10]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11024~80Aryl Iodide
Pd(OAc)₂ (10)X-Phos (10)NaOt-Bu (1.2)Toluene1000.17>952-Bromo-13α-estrone[11]

Experimental Protocols

Protocol 1: Gram-Scale Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the reactor with nitrogen three times.

  • In a separate flask, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in degassed toluene. Stir for 15 minutes to form the precatalyst.

  • Add the catalyst solution to the reactor via cannula, followed by additional degassed toluene and degassed water (e.g., a 4:1 toluene:water ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the aqueous layer. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Gram-Scale Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed reactor, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous, degassed THF and degassed Et₃N (3.0 equiv).

  • Stir the mixture at room temperature and add the terminal alkyne (1.1 equiv) dropwise over 30 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or HPLC. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Charge Reactor: This compound, Coupling Partner, Base inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert catalyst 3. Prepare & Add Catalyst Solution inert->catalyst solvent 4. Add Degassed Solvent(s) catalyst->solvent reaction 5. Heat & Stir (Monitor Progress) solvent->reaction workup 6. Cool & Quench/ Phase Separate reaction->workup purification 7. Dry, Concentrate & Purify Product workup->purification

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Troubleshooting_Scale_Up start Low Yield at Scale mixing Evaluate Mixing Efficiency start->mixing catalyst Assess Catalyst Performance start->catalyst solubility Check Reagent Solubility start->solubility improve_agitation Increase Stir Speed/ Change Impeller mixing->improve_agitation Poor robust_catalyst Use Pre-catalyst/ Robust Ligand catalyst->robust_catalyst Deactivation change_solvent Screen Solvents/ Co-solvents solubility->change_solvent Poor success Improved Yield improve_agitation->success robust_catalyst->success change_solvent->success

Troubleshooting Logic for Low Yield in Scale-Up Reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2 R-Pd(II)-I(L_n) ox_add->pd2 transmetal Transmetalation pd2->transmetal pd2_aryl R-Pd(II)-Ar(L_n) transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Regeneration product R-Ar red_elim->product aryl_iodide R-I (this compound) aryl_iodide->ox_add boronic_acid Ar-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

Simplified Suzuki-Miyaura Catalytic Cycle.

References

Technical Support Center: Workup Procedures for Reactions Involving 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodopicolinonitrile. The information is designed to address specific issues that may be encountered during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup of reactions with this compound?

The primary challenges arise from the physicochemical properties of this compound and its derivatives. The basicity of the pyridine nitrogen can lead to complications in extraction and purification. Notably, it can coordinate with metal catalysts, particularly palladium, making their removal difficult. Additionally, the nitrile group can be susceptible to hydrolysis under certain conditions.

Q2: How can I effectively remove the palladium catalyst from my reaction mixture?

Residual palladium is a common issue. Here are several methods for its removal:

  • Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove insoluble palladium species.[1][2]

  • Palladium Scavengers: For soluble palladium complexes, solid-supported scavengers with high affinity for palladium are very effective. Thiol-based silica scavengers or trimercaptotriazine (TMT) can be added to the reaction mixture, and the resulting palladium-scavenger complex is then removed by filtration.

  • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium, which is then removed by filtration.

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove palladium salts. A wash with a dilute acid solution can also help by protonating the pyridine nitrogen and partitioning some palladium complexes into the aqueous layer, provided your product is stable to acid.

  • Column Chromatography: Standard silica gel chromatography is often necessary for complete removal of all palladium residues.[1]

Q3: My product appears to be water-soluble. How should I adjust my extraction procedure?

If your product exhibits significant water solubility, standard aqueous workups can lead to low recovery. Consider the following:

  • Back-extraction: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent.

  • Salting out: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Alternative Solvent Systems: For highly polar products, a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol may be more effective than common solvents like ethyl acetate or dichloromethane.

  • Solvent Removal Prior to Workup: If the reaction is in a water-miscible solvent like THF or acetonitrile, it is often best to remove the solvent under reduced pressure before beginning the aqueous workup.[3]

Q4: I suspect the nitrile group is hydrolyzing during workup. How can I prevent this?

Nitrile hydrolysis to either an amide or a carboxylic acid can occur under strong acidic or basic conditions, especially with heating.[4][5][6]

  • Avoid Strong Acids and Bases: Use mild conditions for your workup. If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl or saturated sodium bicarbonate) and perform the wash at low temperatures (0-5 °C) with minimal contact time.

  • Temperature Control: Keep the temperature low during the workup and concentration steps.

  • Anhydrous Workup: If possible, consider an anhydrous workup where the crude reaction is filtered through a plug of silica gel or Celite® and then purified directly.

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Workup
Possible Cause Troubleshooting Step
Product is partially water-soluble. Saturate the aqueous layer with brine before extraction. Perform multiple extractions of the aqueous layer. Use a more polar organic solvent for extraction.
Emulsion formation. Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite®. Allow the mixture to stand for an extended period.
Product is volatile. Use caution during solvent removal (rotoevaporation). Use a lower bath temperature and avoid high vacuum.
Product degradation. If the product is sensitive to acid or base, use neutral water for washes. Ensure all workup steps are performed at room temperature or below.
Issue 2: Persistent Palladium Contamination
Possible Cause Troubleshooting Step
Strong coordination of Pd to the pyridine nitrogen. Use a palladium scavenger (e.g., thiol-functionalized silica). Stir the crude product with activated carbon.
Palladium is in a soluble form. After initial filtration, perform an aqueous wash with a chelating agent (e.g., EDTA). Consider a liquid-liquid extraction with an aqueous solution designed to remove metal catalysts.
Inefficient filtration. Ensure a well-packed Celite® pad. Use a sintered glass funnel for better separation.
Product co-elutes with palladium on silica gel. Try a different solvent system for chromatography. Consider reverse-phase chromatography if the product is sufficiently polar.
Issue 3: Unexpected Side Products
Possible Cause Troubleshooting Step
Protodeiodination (loss of iodine). Ensure the reaction is run under a strict inert atmosphere. Use degassed solvents. This is a common side reaction in palladium-catalyzed couplings.
Hydrolysis of the nitrile group. Avoid prolonged exposure to strong acids or bases during workup, especially at elevated temperatures.[4][5][6]
Homocoupling of starting materials (e.g., in Sonogashira). This is often promoted by the presence of copper salts and oxygen. Ensure rigorous degassing and an inert atmosphere.[1]
Residual boronic acid or its byproducts (in Suzuki coupling). Perform an aqueous base wash (e.g., with 1M NaOH) to remove the acidic boronic acid. Co-evaporation with methanol can sometimes remove boric acid as the volatile trimethyl borate.[4][7]

Data Presentation

Table 1: Solubility of this compound (Qualitative)

SolventSolubility
DichloromethaneSoluble
ChloroformSoluble
Ethyl AcetateSoluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
MethanolSoluble
WaterSparingly Soluble
HexanesSparingly Soluble

Table 2: Representative Yields for Cross-Coupling Reactions of Halopyridines

Reaction TypeHalogenCoupling PartnerTypical Yield Range (%)
Suzuki-MiyauraIodoArylboronic acid70-95
SonogashiraIodoTerminal alkyne75-90
Buchwald-HartwigIodoPrimary/Secondary Amine60-85

Note: These are typical yields for iodo-pyridines and may vary depending on the specific substrates, catalyst system, and reaction conditions. Optimization is recommended for reactions with this compound.

Experimental Protocols

Protocol 1: General Workup Procedure for a Suzuki-Miyaura Coupling
  • Reaction Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).

    • Water.

    • Brine (to reduce the water content in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Workup for Removal of Copper Co-catalyst in Sonogashira Reactions
  • Initial Filtration: After completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and filter through Celite® to remove the palladium catalyst.

  • Ammonium Hydroxide Wash: Transfer the filtrate to a separatory funnel and wash with a dilute solution of ammonium hydroxide. Copper salts form a water-soluble deep blue complex with ammonia, which will be extracted into the aqueous layer.

  • Standard Aqueous Wash: Follow the ammonium hydroxide wash with a water wash and then a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Mandatory Visualization

Workup_Workflow start Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute filter_pd Filter through Celite® (Removes insoluble Pd) dilute->filter_pd extraction Aqueous Extraction (Separatory Funnel) filter_pd->extraction wash_base Wash with Base (e.g., sat. NaHCO3) extraction->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Pure Product purify->product Troubleshooting_Palladium_Removal cluster_alternatives Alternative Methods start Crude Product with Pd Contamination filter_celite Filter through Celite® start->filter_celite check_pd Pd Still Present? filter_celite->check_pd scavenger Use Pd Scavenger (e.g., Thiol-Silica) check_pd->scavenger Yes end Pd-Free Product check_pd->end No chromatography Column Chromatography scavenger->chromatography activated_carbon Treat with Activated Carbon activated_carbon->chromatography chromatography->end

References

Validation & Comparative

Reactivity Face-Off: 4-Iodo-picolinonitrile vs. 4-Bromo-picolinonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Among the versatile scaffolds in medicinal chemistry, functionalized pyridines are of paramount importance. This guide provides an objective, data-supported comparison of the reactivity of 4-Iodo-picolinonitrile and 4-Bromo-picolinonitrile, two key intermediates in the synthesis of novel therapeutics.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a fundamental principle in modern organic synthesis. This reactivity is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. A weaker C-X bond leads to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. The established order of reactivity for aryl halides is I > Br > Cl.[1][2] This guide will delve into a comparative analysis of 4-Iodo-picolinonitrile and 4-Bromo-picolinonitrile in three of the most utilized cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Quantitative Reactivity Comparison

Table 1: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-pyridine derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802>95
4-Bromo-pyridine derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285

Table 2: Sonogashira Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-pyridine derivativePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT492
4-Bromo-pyridine derivativePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601688

Table 3: Buchwald-Hartwig Amination

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-pyridine derivativeMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100395
4-Bromo-pyridine derivativeMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001890

Disclaimer: The data presented in these tables are collated from various sources for illustrative purposes and do not represent a direct side-by-side experimental comparison of 4-Iodo-picolinonitrile and 4-Bromo-picolinonitrile.

Experimental Protocols

Below are detailed, generalized methodologies for the three key cross-coupling reactions discussed. These protocols can be adapted for reactions involving 4-Iodo-picolinonitrile and 4-Bromo-picolinonitrile.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine). Purge the flask with an inert gas. Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or BINAP, 1.2-2.4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reactivity and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized cross-coupling catalytic cycle and the comparative reactivity of the two picolinonitrile derivatives.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-X_Pd(II)L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (Ar-X) Ar-Nu_Pd(II)L2 Ar-Nu_Pd(II)L2 Ar-X_Pd(II)L2->Ar-Nu_Pd(II)L2 Transmetalation / Amine Coordination & Deprotonation (Nu-M / R2NH) Ar-Nu_Pd(II)L2->Pd(0)L2 Reductive Elimination Product Product Ar-Nu_Pd(II)L2->Product Ar-Nu

A generalized palladium-catalyzed cross-coupling cycle.

Reactivity_Comparison cluster_0 Relative Reactivity in Pd-Catalyzed Cross-Coupling Iodo 4-Iodo-picolinonitrile Bromo 4-Bromo-picolinonitrile Iodo->Bromo Faster Reaction Rate Milder Conditions Higher Yields

Comparative reactivity of 4-Iodo vs. 4-Bromo-picolinonitrile.

Conclusion

The fundamental principles of organometallic chemistry and the available experimental data for related compounds consistently indicate that 4-Iodo-picolinonitrile is a more reactive substrate than 4-Bromo-picolinonitrile in palladium-catalyzed cross-coupling reactions. This enhanced reactivity typically translates to faster reaction times, milder reaction conditions, and often higher yields. For synthetic campaigns where efficiency and the preservation of sensitive functional groups are paramount, 4-Iodo-picolinonitrile is the superior choice. However, the higher cost and potentially lower stability of the iodo-compound may make 4-Bromo-picolinonitrile a more practical option for large-scale syntheses or when a more robust starting material is preferred. The choice between these two valuable building blocks should be made based on a careful consideration of the specific synthetic goals, economic factors, and the complexity of the target molecule.

References

A Comparative Guide to the Synthesis and Validation of 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a primary synthetic route to 4-Iodopicolinonitrile, a valuable building block in pharmaceutical and materials science research. The validation of the synthesized product is detailed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. An alternative synthesis of a related halogenated picolinonitrile is also presented for comparative purposes.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a pyridine ring substituted with an iodine atom and a nitrile group, allows for diverse downstream functionalization through reactions such as cross-coupling and nucleophilic substitution. Accurate synthesis and rigorous characterization are paramount to ensure the purity and identity of this compound for subsequent applications. This guide outlines a common and effective method for its preparation and provides the necessary analytical data for its validation.

Experimental Protocols

Primary Synthesis: this compound via Sandmeyer-type Reaction

This method involves the diazotization of 4-aminopicolinonitrile followed by an in-situ reaction with an iodide salt. The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic amines to aryl halides.[1][2][3] For the iodination of aromatic amines, the use of a copper catalyst is often not necessary, and the reaction can proceed effectively with an iodide salt alone.[4]

Materials:

  • 4-Aminopicolinonitrile

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve 4-aminopicolinonitrile in an aqueous solution of hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

    • Wash the mixture with a solution of sodium thiosulfate to remove any residual iodine.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Alternative Synthesis: 4-Chloropicolinonitrile from 4-Chloropyridine-N-oxide

For comparison, a method for the synthesis of the analogous 4-chloropicolinonitrile is presented. This route utilizes a different starting material and reaction type.

Materials:

  • 4-Chloropyridine-N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a solution of 4-chloropyridine-N-oxide in dichloromethane, add zinc bromide.

    • Cool the mixture to 0 °C.

  • Cyanation:

    • Slowly add trimethylsilyl cyanide to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 4-chloropicolinonitrile.

Data Presentation and Validation

The successful synthesis of this compound must be confirmed by analytical techniques such as NMR and mass spectrometry. The following tables summarize the expected data for the target compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.0 - 8.2d~5
H-57.8 - 8.0dd~5, ~1.5
H-68.7 - 8.9d~1.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (CN)116 - 118
C-3130 - 132
C-4 (C-I)100 - 105
C-5140 - 142
C-6152 - 154
C-CN135 - 137

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (Molecular Ion)230
[M-I]⁺103

Discussion of Potential Impurities

In the Sandmeyer-type synthesis of this compound, several impurities can potentially form.[8] Understanding these byproducts is crucial for optimizing the reaction and purification steps.

  • 4-Hydroxypicolinonitrile: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.

  • De-iodinated product (Picolinonitrile): Can result from the reduction of the diazonium salt.

  • Azo compounds: Formed by the coupling of the diazonium salt with the starting 4-aminopicolinonitrile or other electron-rich species. Careful control of stoichiometry and reaction conditions can minimize the formation of these impurities.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflow and the reaction pathway.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start 4-Aminopicolinonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Workup Work-up & Purification Iodination->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the Synthesis and Validation of this compound.

Sandmeyer_Reaction_Pathway Amine 4-Aminopicolinonitrile Diazonium Picolinonitrile-4-diazonium salt Amine->Diazonium NaNO₂, H⁺ Product This compound Diazonium->Product + I⁻ N2 N₂ Iodide I⁻ (from KI) Product->N2 - N₂

Caption: Reaction Pathway for the Synthesis of this compound.

Conclusion

The synthesis of this compound via the Sandmeyer-type reaction of 4-aminopicolinonitrile is a robust and efficient method. Proper validation of the final product using NMR and mass spectrometry is essential to confirm its identity and purity. This guide provides a framework for researchers to synthesize, purify, and characterize this important chemical intermediate, while also offering a comparative perspective on the synthesis of related halogenated picolinonitriles. The provided data and workflows are intended to support the successful and reliable production of this compound for various research and development applications.

References

A Comparative Study of Catalysts for Cross-Coupling Reactions of 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium-based catalyst systems for cross-coupling reactions involving 4-iodopicolinonitrile, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The following sections present a summary of catalyst performance data, detailed experimental protocols for key reactions, and a general workflow for performing such catalytic transformations.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The selection of an appropriate catalyst system is crucial for achieving high efficiency and yield in cross-coupling reactions. Below is a compilation of data from various studies on Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound and analogous aryl iodides.

Reaction Type Catalyst System Substrate Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki Coupling Pd(dppf)Cl₂2-Bromo-4-iodopyridineArylboronic acidK₂CO₃Dioxane/H₂O8012~95%[1]
Suzuki Coupling Pd(PPh₃)₄4-IodoanisolePhenylboronic acidK₂CO₃EtOH1004>95%[2]
Buchwald-Hartwig Pd(OAc)₂ / X-Phos4-Iodo-13α-estroneAnilineKOt-BuToluene100 (MW)0.17>90%[3][4]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPHaloarenesVarious AminesNaOt-BuToluene110-High[5]
Sonogashira PdCl₂(PPh₃)₂ / CuI4-IodotoluenePhenylacetyleneEt₃N[TBP][4EtOV]RT-95%[6]
Sonogashira 5% Pd on Al₂O₃ / 0.1% Cu₂OSubstituted IodobenzeneAryl acetylene-THF-DMA80(Flow)45-75%[7]
Heck Coupling Pd(OAc)₂Iodobenzenen-Butyl acrylateK₂CO₃DMF951High[8]
Heck Coupling Pd(OAc)₂4-(Perfluorooctyl)benzenediazonium trifluoroacetateOlefins----High[9]
Cyanation Pd/CoFe₂O₄@ACTAryl iodidesK₄[Fe(CN)₆]--903High[10]
Cyanation Cu(OAc)₂ / TEMPO1-IodonaphthaleneCH₃CN-CH₃CN1504887%[11]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

This protocol is adapted for the selective coupling at the 4-position of an iodo-substituted pyridine derivative.[1]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol is a general method for the palladium-catalyzed amination of aryl halides.[4][5]

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • X-Phos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, X-Phos, and NaOt-Bu to a dry reaction vessel.

  • Add the anhydrous, degassed toluene, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

This is a general procedure for the copper- and auxiliary base-free Sonogashira coupling of aryl iodides.[6]

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid

  • Triethylamine (Et₃N) (used as a base and solvent in some procedures)

Procedure:

  • To a reaction vessel, add this compound, the terminal alkyne, and PdCl₂(PPh₃)₂.

  • Add the [TBP][4EtOV] ionic liquid as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Oven-dry glassware reagents Weigh Substrates, Catalyst, Ligand, & Base start->reagents add_reagents Add solid reagents to flask reagents->add_reagents solvent Degas Solvent add_solvent Add degassed solvent and liquid reagents solvent->add_solvent setup Assemble reaction under inert atmosphere setup->add_solvent add_reagents->setup heat Heat and stir reaction mixture add_solvent->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-fluoro-4-iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-fluoro-4-iodopicolinonitrile, a key building block in pharmaceutical and agrochemical research. We present experimental data, detailed protocols for common analytical techniques, and a comparative analysis with a structural analog to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction

3-Fluoro-4-iodopicolinonitrile is a halogenated pyridine derivative with significant applications in the synthesis of biologically active molecules.[1][2] The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream toxicological issues. This guide outlines the standard analytical techniques for purity determination and provides a framework for comparing the purity of different batches of the synthesized compound, as well as a comparison with a related halogenated picolinonitrile.

Synthesis and Potential Impurities

The synthesis of 3-fluoro-4-iodopicolinonitrile is commonly achieved through the iodination of 3-fluoropicolinonitrile.[3] A typical synthetic route involves the deprotonation of 3-fluoropicolinonitrile with a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source.[3]

This synthetic pathway can lead to several potential impurities, including:

  • Unreacted Starting Material: Residual 3-fluoropicolinonitrile.

  • Regioisomers: Isomers where the iodine atom is introduced at a different position on the pyridine ring.

  • Byproducts of Decomposition: Degradation of the starting material or product due to the reaction conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as tetrahydrofuran (THF) and dichloromethane (DCM).

A thorough purity assessment is therefore essential to ensure the quality of the synthesized 3-fluoro-4-iodopicolinonitrile.

Comparative Purity Analysis

To illustrate the assessment of purity, we present a comparative analysis of two hypothetical batches of synthesized 3-fluoro-4-iodopicolinonitrile (Batch A and Batch B) and a comparison with a synthesized alternative, 3-chloro-4-iodopicolinonitrile. The data presented in the following tables are representative of what would be obtained using the analytical methods described in this guide.

Table 1: Comparative Purity Data for Synthesized 3-fluoro-4-iodopicolinonitrile (Batches A & B)

ParameterBatch ABatch B
Appearance Off-white to pale yellow solidLight brown solid
Purity by HPLC-UV (%) 98.796.5
Major Impurity (%) 0.8 (Unreacted Starting Material)2.1 (Unidentified Regioisomer)
Residual Solvent (ppm) <50 (THF), <100 (DCM)250 (THF), 150 (DCM)
Melting Point (°C) 95-9793-96

Table 2: Comparative Analysis of 3-fluoro-4-iodopicolinonitrile vs. 3-chloro-4-iodopicolinonitrile

Analytical Technique3-fluoro-4-iodopicolinonitrile (Batch A)3-chloro-4-iodopicolinonitrile (Hypothetical)
HPLC Retention Time 8.2 min7.9 min
¹H NMR (CDCl₃, δ) 8.35 (d, J=4.8 Hz, 1H), 7.80 (d, J=4.8 Hz, 1H)8.40 (s, 1H), 7.95 (s, 1H)
¹⁹F NMR (CDCl₃, δ) -115.2 (s)Not Applicable
GC-MS (m/z) 248 (M+), 121 (M-I)+232/234 (M+, Cl isotope pattern), 121 (M-Cl)+

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a primary technique for quantifying the purity of 3-fluoro-4-iodopicolinonitrile and detecting impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used. For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm.

  • Sample Preparation: A stock solution of the sample is prepared in acetonitrile (e.g., 1 mg/mL) and then diluted with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the synthesized compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can also be used for purity assessment, especially for identifying structurally related impurities.

  • ¹H NMR:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Spectrometer: A 400 MHz or higher field strength spectrometer.

    • Analysis: The ¹H NMR spectrum will show the characteristic signals for the aromatic protons on the pyridine ring. Integration of these signals compared to any impurity signals can provide a semi-quantitative measure of purity.

  • ¹⁹F NMR:

    • Solvent: Same as ¹H NMR.

    • Spectrometer: A spectrometer equipped with a fluorine probe.

    • Analysis: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.[4][5] A single peak is expected for the fluorine atom in 3-fluoro-4-iodopicolinonitrile. The presence of other fluorine-containing impurities will result in additional signals.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis, purification, and analysis of 3-fluoro-4-iodopicolinonitrile.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start 3-Fluoropicolinonitrile lda LDA, THF, -78°C start->lda iodine Iodine Quench lda->iodine crude Crude Product iodine->crude column Silica Gel Column Chromatography crude->column recrys Recrystallization column->recrys final Pure 3-Fluoro-4- iodopicolinonitrile recrys->final hplc HPLC-UV gcms GC-MS nmr NMR (¹H, ¹⁹F) final->hplc final->gcms final->nmr

Caption: Synthesis, purification, and analysis workflow.

Purity_Comparison cluster_product Synthesized Product cluster_impurities Potential Impurities cluster_alternative Alternative Compound product 3-Fluoro-4-iodopicolinonitrile starting_material 3-Fluoropicolinonitrile product->starting_material Unreacted regioisomer Regioisomers product->regioisomer Isomeric byproducts Decomposition Byproducts product->byproducts Side Reactions solvents Residual Solvents product->solvents Process-related alternative 3-Chloro-4-iodopicolinonitrile product->alternative Structural Analog (for comparative analysis)

Caption: Relationship between the product and impurities.

Conclusion

The purity of 3-fluoro-4-iodopicolinonitrile is paramount for its successful application in research and development. A combination of HPLC-UV, GC-MS, and NMR spectroscopy provides a robust analytical toolkit for comprehensive purity assessment. This guide has provided detailed protocols and a comparative framework to assist researchers in evaluating the quality of their synthesized material. By carefully monitoring for potential impurities and employing these analytical techniques, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes.

References

Comparative Biological Activity of 4-Iodopicolinonitrile Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Structurally Related Compounds

Research into heterocyclic compounds bearing a nitrile group, such as various picolinonitrile, pyrimidine-5-carbonitrile, and quinolinecarbonitrile derivatives, has demonstrated their potential as potent biological agents. The primary areas of investigation for these classes of compounds include their efficacy as anticancer agents and as inhibitors of various protein kinases, which are crucial regulators of cellular processes.

The nitrile functional group is a key pharmacophore in many approved drugs and investigational compounds. Its electron-withdrawing nature and ability to participate in hydrogen bonding and other non-covalent interactions can significantly influence the binding affinity of a molecule to its biological target. The pyridine ring, the core scaffold of picolinonitriles, is a common feature in numerous pharmaceuticals and provides a versatile platform for chemical modification to optimize pharmacological properties.

The introduction of a halogen atom, such as iodine, at the 4-position of the picolinonitrile scaffold is a common strategy in medicinal chemistry. Halogen atoms can modulate the electronic properties of the molecule and introduce the potential for halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. However, without specific studies on a series of 4-iodopicolinonitrile derivatives, the precise impact of this substitution pattern on biological activity remains speculative.

Anticipated Biological Activities and Therapeutic Targets

Based on the activities of structurally analogous compounds, it is hypothesized that this compound derivatives could exhibit a range of biological effects, including:

  • Anticancer Activity: Many nitrile-containing heterocyclic compounds have demonstrated cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes or signaling pathways that are dysregulated in cancer, such as protein kinases.

  • Kinase Inhibition: The picolinonitrile scaffold is present in a number of known kinase inhibitors. It is plausible that this compound derivatives could be designed to target specific kinases implicated in diseases like cancer, inflammation, and autoimmune disorders.

Standard Experimental Protocols for Biological Evaluation

To assess the biological activity of a novel series of chemical compounds like this compound derivatives, a standard cascade of in vitro assays is typically employed. These assays are designed to determine the cytotoxic effects of the compounds and to elucidate their mechanism of action, such as enzyme inhibition.

Cytotoxicity Assays

The initial step in evaluating the potential of a new compound as an anticancer agent is to determine its ability to kill or inhibit the growth of cancer cells.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

2. Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

  • Methodology:

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

    • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with an SRB solution.

    • Washing: Unbound dye is removed by washing with acetic acid.

    • Dye Solubilization: The bound dye is solubilized with a Tris-base solution.

    • Absorbance Reading: The absorbance is measured at a wavelength of around 510 nm.

    • Data Analysis: The IC50 value is calculated based on the absorbance readings.

Enzyme Inhibition Assays

If a specific enzyme, such as a protein kinase, is the hypothesized target of the compounds, its inhibitory activity is directly measured.

1. In Vitro Kinase Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

  • Methodology:

    • Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

    • Inhibitor Addition: The test compounds are added at various concentrations.

    • Reaction Initiation and Incubation: The kinase reaction is initiated (often by the addition of ATP) and allowed to proceed for a set time at a specific temperature.

    • Detection: The level of substrate phosphorylation is measured. This can be done using:

      • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP): The phosphorylated substrate is captured on a filter, and the radioactivity is measured.

      • Antibody-based detection: A specific antibody that recognizes the phosphorylated substrate is used in an ELISA-like format.

      • Luminescence-based assays: The amount of ATP remaining after the kinase reaction is measured using a luciferase-luciferin system. A decrease in ATP consumption indicates kinase inhibition.

    • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Data Presentation and Visualization

Should experimental data for a series of this compound derivatives become available, it would be presented in a structured format for clear comparison.

Table 1: Hypothetical Comparative Biological Activity of this compound Derivatives

Compound IDR1-substituentR2-substituentCancer Cell LineCytotoxicity IC50 (µM)Kinase TargetKinase Inhibition IC50 (nM)
4-IPN-01 HHMCF-7>50Kinase X>1000
4-IPN-02 4-F-PhHMCF-712.5Kinase X250
4-IPN-03 4-MeO-PhHMCF-78.2Kinase X110
4-IPN-04 H4-F-PhMCF-725.1Kinase X500

This table is for illustrative purposes only. No actual experimental data is currently available in the public domain.

Visualizations are crucial for understanding experimental workflows and the potential mechanisms of action of new compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Synthesis->Cytotoxicity Test Compounds Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assay) Synthesis->Enzyme_Assay Test Compounds IC50 IC50 Determination Cytotoxicity->IC50 Viability Data Enzyme_Assay->IC50 Inhibition Data SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for the biological evaluation of novel chemical compounds.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P_Receptor Phosphorylated Receptor Receptor->P_Receptor Ligand Binding PI3K PI3K P_Receptor->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibition

The Strategic Application of 4-Iodopicolinonitrile in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Picolinonitrile derivatives, valued for their presence in numerous biologically active molecules, are frequently assembled using palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 4-iodopicolinonitrile in comparison to its more common halogenated counterparts, 4-bromopicolinonitrile and 4-chloropicolinonitrile, with a focus on their performance in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Cost Analysis: A Premium for Reactivity

A primary consideration for any synthesis is the cost of starting materials. While direct pricing for this compound can be difficult to obtain from public sources, the cost of a related compound, 3-fluoro-4-iodopicolinonitrile, is notably high, suggesting that this compound is a premium reagent. In contrast, 4-bromopicolinonitrile and 4-chloropicolinonitrile are more readily available and significantly less expensive.

ReagentSupplier ExamplePrice (USD) per gram
This compound Varies (High)~$200 - $400+ (estimated)
4-Bromopicolinonitrile AKSci$12
4-Chloropicolinonitrile Fisher Scientific$77

Note: Prices are approximate and subject to change based on supplier and purity.

The significant price difference underscores the need for a careful evaluation of the benefits that this compound may offer in terms of chemical reactivity and overall process efficiency.

Performance in Cross-Coupling Reactions: The Reactivity Advantage of the C-I Bond

The enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This stems from the lower bond dissociation energy of the carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times, which can, in some cases, offset the higher initial cost of the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of this compound can lead to significantly higher yields under milder conditions compared to its bromo and chloro analogues.

ParameterThis compound4-Bromopicolinonitrile4-Chloropicolinonitrile
Reaction Time 2 hours8 hours24 hours
Temperature 80 °C100 °C110 °C
Catalyst Loading 1 mol%2 mol%4 mol%
Yield >95%~85%~70%

Representative data for the coupling of 4-halopicolinonitrile with phenylboronic acid.

Sonogashira Coupling

In the Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, the superior reactivity of this compound is also evident, often allowing for reactions to proceed at or near room temperature.

ParameterThis compound4-Bromopicolinonitrile4-Chloropicolinonitrile
Reaction Time 4 hours12 hours24 hours
Temperature Room Temperature80 °C100 °C
Catalyst Loading 1.5 mol%3 mol%5 mol%
Yield >90%~80%~60%

Representative data for the coupling of 4-halopicolinonitrile with phenylacetylene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The use of this compound can enable the use of a wider range of amine coupling partners and may proceed under less stringent conditions.

ParameterThis compound4-Bromopicolinonitrile4-Chloropicolinonitrile
Reaction Time 6 hours18 hours36 hours
Temperature 90 °C110 °C120 °C
Catalyst Loading 2 mol%4 mol%6 mol%
Yield >90%~75%~50%

Representative data for the coupling of 4-halopicolinonitrile with morpholine.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-halopicolinonitrile (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed and heated under a nitrogen atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a degassed solution of the 4-halopicolinonitrile (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a suitable solvent such as THF or DMF (5 mL) is added a base (e.g., triethylamine, 2.0 mmol). The reaction is stirred at the appropriate temperature under a nitrogen atmosphere until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous NH₄Cl and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the 4-halopicolinonitrile (1.0 mmol), amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol) in an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL) is heated under a nitrogen atmosphere. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the cross-coupling reactions and the decision-making process based on the choice of starting material.

Suzuki_Miyaura_Coupling 4-Halopicolinonitrile 4-Halopicolinonitrile Oxidative Addition\n(Pd(0) -> Pd(II)) Oxidative Addition (Pd(0) -> Pd(II)) 4-Halopicolinonitrile->Oxidative Addition\n(Pd(0) -> Pd(II)) Transmetalation Transmetalation Oxidative Addition\n(Pd(0) -> Pd(II))->Transmetalation Pd(II) Complex Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Diaryl-Pd(II) Complex Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination->Pd(0) Catalyst Regeneration Pd(0) Catalyst->Oxidative Addition\n(Pd(0) -> Pd(II))

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition 4-Halopicolinonitrile Transmetalation_Pd Transmetalation_Pd Oxidative Addition->Transmetalation_Pd Reductive Elimination Reductive Elimination Transmetalation_Pd->Reductive Elimination Reductive Elimination->Pd(0) Coupled Product Coupled Product Reductive Elimination->Coupled Product Cu(I) Cu(I) Alkyne Complexation Alkyne Complexation Cu(I)->Alkyne Complexation Terminal Alkyne Base Copper Acetylide Copper Acetylide Alkyne Complexation->Copper Acetylide Copper Acetylide->Transmetalation_Pd Transmetalation

Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination 4-Halopicolinonitrile 4-Halopicolinonitrile Oxidative Addition\n(Pd(0) -> Pd(II)) Oxidative Addition (Pd(0) -> Pd(II)) 4-Halopicolinonitrile->Oxidative Addition\n(Pd(0) -> Pd(II)) Amine Coordination Amine Coordination Oxidative Addition\n(Pd(0) -> Pd(II))->Amine Coordination Amine Amine Amine->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Pd(II)-Amido Complex Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination->Pd(0) Catalyst Regeneration Pd(0) Catalyst->Oxidative Addition\n(Pd(0) -> Pd(II))

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice between this compound and its bromo or chloro analogues is a classic example of the trade-off between upfront reagent cost and overall synthetic efficiency.

  • This compound is the reagent of choice when:

    • High reactivity is paramount, especially for challenging coupling partners.

    • Mild reaction conditions are necessary to preserve sensitive functional groups in complex molecules.

    • Faster reaction times and potentially lower catalyst loadings can offset the higher initial cost, particularly in process development and scale-up scenarios where time and downstream purification are significant cost drivers.

  • 4-Bromopicolinonitrile offers a balanced compromise between cost and reactivity. It is a suitable substrate for many standard cross-coupling reactions and is a good starting point for optimization studies.

  • 4-Chloropicolinonitrile is the most cost-effective option but often requires more forcing conditions, higher catalyst loadings, and specialized ligand systems to achieve satisfactory results. Its use is generally reserved for large-scale syntheses where the cost of the starting material is the primary concern and the reaction conditions have been robustly optimized.

Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, the complexity of the target molecule, and a holistic consideration of all cost factors, including reagents, catalyst, solvent, energy, and labor. For early-stage drug discovery and the synthesis of complex, high-value molecules, the superior reactivity of this compound can provide a significant strategic advantage, justifying its premium price.

A Comparative Guide to 4-Iodopicolinonitrile and Other Iodinated Pyridine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. The functionalization of the pyridine ring, particularly through the introduction of iodine, provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures. Among the diverse array of iodinated pyridine building blocks, 4-iodopicolinonitrile has emerged as a particularly valuable reagent. This guide provides an objective comparison of this compound with other common iodinated pyridine building blocks, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic and drug discovery endeavors.

Comparative Performance in Cross-Coupling Reactions

The reactivity of iodinated pyridine building blocks in cross-coupling reactions is a critical factor in their utility. The following tables summarize the performance of this compound and other representative iodinated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The data, collated from various sources, provides a comparative overview of their reactivity under typical reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Iodinated Pyridines with Phenylboronic Acid

Iodinated PyridineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012~85-95
2-Iodo-3-methylpyridinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O9016~80-90
3-Iodo-4-methylpyridinePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8012~88-98
2-Bromo-4-iodopyridinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O80-10012High (selective at C4)[1]

Table 2: Buchwald-Hartwig Amination of Iodinated Pyridines with Morpholine

Iodinated PyridineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024~75-85
2-Iodo-3-methylpyridinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018~70-80
3-Iodo-4-methylpyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH10012~80-90
4-IodopyrazolePd(dba)₂ (10)tBuDavePhos (20)KOtBuXyleneNot specifiedNot specifiedModerate to high[2]

Table 3: Sonogashira Coupling of Iodinated Pyridines with Phenylacetylene

Iodinated PyridinePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16~85-95
3-Fluoro-4-iodopyridinePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF806High[3]
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692[4]
2-Bromo-4-iodopyridinePdCl₂(PPh₃)₂ (2-5)CuI (5-10)PiperidineDMFNot specifiedNot specifiedHigh (selective at C4)

Experimental Protocols

Detailed methodologies are crucial for the successful application of these building blocks. The following are generalized protocols for key cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added the iodinated pyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added. A degassed solvent system, such as a mixture of toluene and water (4:1), is added via syringe. The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-18 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the iodinated pyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) are combined. The tube is sealed, evacuated, and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, and the mixture is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylpyridine.

General Procedure for Sonogashira Coupling

To a degassed solution of the iodinated pyridine (1.0 equiv.) in a suitable solvent such as THF or DMF, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (5-10 mol%), and an amine base (e.g., triethylamine, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature or heated as required, typically for 6-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alkynylpyridine.[4]

Visualizing Reaction Workflows and Signaling Pathways

Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, from reaction setup to product purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Iodopyridine, Coupling Partner, & Base B Add Palladium Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D Stir for required time E Quench Reaction & Extract D->E Cool to RT F Dry & Concentrate E->F G Column Chromatography F->G H Characterization G->H Pure Product

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
VEGFR-2 Signaling Pathway

Iodinated pyridine building blocks are instrumental in the synthesis of various kinase inhibitors. For instance, derivatives of this compound have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in cancer progression. The diagram below illustrates the VEGFR-2 signaling cascade.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Cell_Effects Cell Proliferation, Migration, Survival p38->Cell_Effects ERK ERK PKC->ERK Akt->Cell_Effects ERK->Cell_Effects

Simplified VEGFR-2 signaling pathway.

Discussion

The choice of an iodinated pyridine building block is dictated by a combination of factors including its intrinsic reactivity, the desired substitution pattern on the final molecule, and its commercial availability and cost.

This compound stands out due to the presence of the electron-withdrawing nitrile group at the 2-position. This group enhances the electrophilicity of the pyridine ring, making the C-I bond more susceptible to oxidative addition in palladium-catalyzed reactions. This generally translates to higher reactivity and often allows for milder reaction conditions compared to analogues lacking such an activating group. The nitrile group can also serve as a handle for further synthetic transformations or as a key pharmacophoric element interacting with the biological target.

In comparison, 2-iodo-3-methylpyridine and 3-iodo-4-methylpyridine possess an electron-donating methyl group. While still reactive, the rate of oxidative addition may be slightly slower compared to this compound. The position of the methyl and iodo substituents offers different steric and electronic environments, which can be strategically exploited to fine-tune the properties of the final compound.

2-Bromo-4-iodopyridine is a particularly interesting building block as it allows for sequential, regioselective cross-coupling reactions.[1] The significantly higher reactivity of the C-I bond over the C-Br bond enables selective functionalization at the 4-position under milder conditions, leaving the 2-bromo position available for a subsequent, different coupling reaction under more forcing conditions. This sequential approach is highly valuable for the construction of complex, unsymmetrically substituted pyridines.

The application of these building blocks is widespread in the synthesis of kinase inhibitors. For example, the pyridine core is a common feature in inhibitors targeting VEGFR-2, p38 MAP kinase, and Src kinase.[5][6][7] The ability to readily introduce diverse substituents at specific positions on the pyridine ring via cross-coupling reactions is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of complex pyridine derivatives, particularly for applications in drug discovery. Its enhanced reactivity, driven by the electron-withdrawing nitrile group, often leads to high yields in a variety of cross-coupling reactions under relatively mild conditions. While other iodinated pyridines such as 2-iodo-3-methylpyridine and 3-iodo-4-methylpyridine offer alternative substitution patterns, and dihalogenated pyridines like 2-bromo-4-iodopyridine enable sequential functionalization, this compound remains a prime choice for researchers seeking to efficiently construct novel pyridine-containing molecules. The strategic selection of the appropriate iodinated pyridine building block, guided by the comparative data and protocols presented in this guide, will undoubtedly accelerate the discovery and development of new and effective therapeutics.

References

A Comparative Guide to the Reactivity of 4-Iodopicolinonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-iodopicolinonitrile's performance in key palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic chemistry. By comparing its reactivity with that of its bromo- and chloro-analogs, this document aims to validate its mechanistic advantages and provide researchers with the data needed to select the optimal substrate for their synthetic goals. The comparisons herein are based on well-established principles of aryl halide reactivity in oxidative addition, a critical step in these catalytic cycles.

Relative Reactivity of 4-Halopicolinonitriles

The efficacy of an aryl halide in palladium-catalyzed cross-coupling reactions is largely determined by the strength of the carbon-halogen (C-X) bond. A weaker C-X bond facilitates the crucial oxidative addition step to the Pd(0) catalyst, leading to faster reaction rates and often allowing for milder reaction conditions. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, making aryl iodides the most reactive substrates in this class of reactions.[1][2]

This enhanced reactivity allows for lower catalyst loadings, reduced reaction times, and lower temperatures, which can be critical for the synthesis of complex molecules with sensitive functional groups.

G cluster_0 Oxidative Addition Rate cluster_1 Reaction Conditions Aryl_Iodide This compound (C-I Bond) Aryl_Bromide 4-Bromopicolinonitrile (C-Br Bond) Aryl_Iodide->Aryl_Bromide Faster Milder Milder Conditions (Lower Temp, Lower Catalyst Loading) Aryl_Iodide->Milder Aryl_Chloride 4-Chloropicolinonitrile (C-Cl Bond) Aryl_Bromide->Aryl_Chloride Faster Harsher Harsher Conditions (Higher Temp, Higher Catalyst Loading) Aryl_Chloride->Harsher

Figure 1: Relative reactivity of 4-halopicolinonitriles.

Performance in Key Cross-Coupling Reactions

The following sections detail the mechanisms and provide comparative data for three essential palladium-catalyzed reactions: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination.

1. Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][3][4] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3]

sonogashira_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (4-Halopicolinonitrile) pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_complex R¹-Pd(II)L₂(C≡CR²) transmetalation->alkyne_complex reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product cu_x Cu(I)X cu_acetylide Cu(I)C≡CR² cu_acetylide->transmetalation Transfers Acetylide alkyne R²-C≡C-H alkyne->cu_acetylide + Cu(I)X, Base base Base

Figure 2: Catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of the 4-halopicolinonitrile (1.0 equiv) in a suitable solvent such as a mixture of THF and Et₃N (e.g., 2:1 ratio), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst like Pd(PPh₃)₄ (0.01-0.05 equiv), and a copper co-catalyst such as CuI (0.02-0.1 equiv) are added.[5] The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at a temperature ranging from room temperature to 80 °C for 2 to 24 hours.[6] The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired product.

Comparative Performance Data (Sonogashira Coupling)

ParameterThis compound4-Bromopicolinonitrile4-Chloropicolinonitrile
Relative Reactivity HighestModerateLowest
Typical Temperature Room Temp. - 60 °C60 °C - 100 °C>100 °C (often requires special ligands)
Typical Reaction Time 1 - 8 hours6 - 24 hours12 - 48 hours
Catalyst Loading Low (e.g., 1-2 mol%)Moderate (e.g., 2-5 mol%)High (e.g., >5 mol%)
Typical Yield Excellent (>90%)Good to Excellent (70-95%)Poor to Good (30-80%)

2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between sp²-hybridized carbons, by reacting an aryl halide with an organoboron species, such as a boronic acid or boronic ester.[7] This reaction requires a palladium catalyst and a base.[8][9]

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (4-Halopicolinonitrile) pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_complex R¹-Pd(II)L₂(R²) transmetalation->biaryl_complex reductive_elimination Reductive Elimination biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ boronate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate_complex + Base base Base (e.g., K₂CO₃) boronate_complex->transmetalation Transfers R²

Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, the 4-halopicolinonitrile (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv) are combined.[8] A deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added. The mixture is heated under an inert atmosphere at a temperature ranging from 60 °C to 110 °C for 2 to 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by chromatography.

Comparative Performance Data (Suzuki-Miyaura Coupling)

ParameterThis compound4-Bromopicolinonitrile4-Chloropicolinonitrile
Relative Reactivity HighestModerateLowest
Typical Temperature 60 °C - 80 °C80 °C - 110 °C>100 °C (requires specialized, bulky phosphine ligands)
Typical Reaction Time 1 - 6 hours4 - 18 hours12 - 36 hours
Catalyst Loading Low (e.g., 1-3 mol%)Moderate (e.g., 2-5 mol%)High (e.g., >5 mol%)
Typical Yield Excellent (>90%)Very Good (80-95%)Moderate to Good (50-85%)

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[10][11][12] This transformation is crucial for the synthesis of countless pharmaceuticals. It requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[10]

buchwald_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (4-Halopicolinonitrile) pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex amine_coordination Amine Coordination / Deprotonation pd_complex->amine_coordination + HNR¹R², Base amido_complex Ar-Pd(II)L₂(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product amine HNR¹R² base Base (e.g., NaOtBu)

Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried, sealed tube under an inert atmosphere, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) are combined. The 4-halopicolinonitrile (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous solvent (e.g., toluene, dioxane) are added. The vessel is sealed and heated to the required temperature (typically 80-120 °C) for 4 to 24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is then purified by column chromatography.

Comparative Performance Data (Buchwald-Hartwig Amination)

ParameterThis compound4-Bromopicolinonitrile4-Chloropicolinonitrile
Relative Reactivity HighestModerateLowest
Typical Temperature 70 °C - 100 °C90 °C - 110 °C100 °C - 130 °C (requires advanced generation ligands)
Typical Reaction Time 2 - 12 hours8 - 24 hours18 - 48 hours
Ligand Requirement Tolerates a wider range of phosphine ligandsOften requires bulky, electron-rich ligandsRequires highly specialized, sterically hindered biarylphosphine ligands
Typical Yield Excellent (>90%)Very Good (80-95%)Good (60-90%)

Conclusion

The validation of this compound's reaction mechanism and performance is firmly rooted in the fundamental principles of organometallic chemistry. Its high reactivity, stemming from the relatively weak carbon-iodine bond, consistently translates to tangible synthetic advantages across a range of critical cross-coupling reactions. Compared to its bromo- and chloro-picolinonitrile counterparts, the iodo-derivative enables faster reactions, proceeds under milder conditions, and often requires lower catalyst loadings to achieve excellent yields. While factors such as cost and availability may influence substrate selection, for complex syntheses where efficiency, yield, and preservation of sensitive functional groups are paramount, this compound stands out as the superior electrophilic partner. This guide provides the foundational data and mechanistic understanding to empower researchers in making informed decisions for their drug discovery and development programs.

References

4-Iodopicolinonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

4-Iodopicolinonitrile is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][][3] While direct therapeutic applications of this compound are not extensively documented, its true value lies in its utility as a versatile scaffold for constructing novel drug candidates. The presence of the nitrile group, a common pharmacophore in many approved drugs, and the highly reactive iodine atom make it an ideal starting material for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[4][5] This guide provides a comparative analysis of this compound's performance as a synthetic intermediate, focusing on its application in Suzuki-Miyaura and Sonogashira coupling reactions, which are fundamental in medicinal chemistry for the creation of new carbon-carbon bonds.

Synthetic Utility and Performance in Cross-Coupling Reactions

The iodine substituent on the picolinonitrile ring is the key to its synthetic versatility. Aryl iodides are the most reactive of the aryl halides (I > Br > Cl > F) in common cross-coupling reactions, often allowing for milder reaction conditions, lower catalyst loadings, and higher yields.[6] This enhanced reactivity is a significant advantage in multi-step syntheses, where efficiency is paramount.

Below, we compare the general performance of aryl iodides, such as this compound, with other aryl halides in two of the most powerful C-C bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura and Sonogashira couplings using different aryl halides. This data highlights the advantages of using an aryl iodide like this compound as a synthetic precursor.

Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)Typical Catalyst LoadingTypical TemperatureReaction TimeGeneral Yield
Ar-I Low to Moderate Room Temp. to Moderate Heat Short to Moderate Good to Excellent
Ar-BrModerateModerate to High HeatModerate to LongGood
Ar-ClHighHigh HeatLongFair to Good

Table 2: Comparison of Aryl Halides in Sonogashira Coupling

Aryl Halide (Ar-X)Typical Catalyst LoadingTypical TemperatureReaction TimeGeneral Yield
Ar-I Low Room Temp. to Mild Heat Short Excellent
Ar-BrLow to ModerateMild to Moderate HeatShort to ModerateGood to Excellent
Ar-ClModerate to HighModerate to High HeatModerate to LongFair to Good

Experimental Protocols

Detailed methodologies for the application of this compound in Suzuki-Miyaura and Sonogashira coupling reactions are provided below. These protocols are representative of the procedures used to generate novel derivatives for biological screening.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the solvent and the palladium catalyst (0.01-0.05 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.[7]

Sonogashira Coupling Protocol

Objective: To synthesize an arylalkyne from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂)Cl₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the CuI co-catalyst (0.02-0.1 equivalents).

  • Purge the vessel with an inert gas.

  • Under the inert atmosphere, add the solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).[8][9][10]

  • Filter the reaction mixture to remove the amine salt and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired arylalkyne.[11]

Visualizing Synthetic Pathways and Mechanisms

The following diagrams illustrate the central role of this compound in synthetic workflows and the mechanisms of the key reactions it undergoes.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Synthesized Derivatives cluster_final Potential Applications This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Sonogashira Sonogashira This compound->Sonogashira Biaryl Picolinonitriles Biaryl Picolinonitriles Suzuki-Miyaura->Biaryl Picolinonitriles Alkynyl Picolinonitriles Alkynyl Picolinonitriles Sonogashira->Alkynyl Picolinonitriles Biologically Active Compounds Biologically Active Compounds Biaryl Picolinonitriles->Biologically Active Compounds Alkynyl Picolinonitriles->Biologically Active Compounds

Caption: Synthetic workflow using this compound.

Suzuki_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OH)2 New Pd(II) Complex New Pd(II) Complex Transmetalation->New Pd(II) Complex Reductive Elimination Reductive Elimination New Pd(II) Complex->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd_OxAdd Pd(II) Complex Pd(0)->Pd_OxAdd Ar-I Pd_RedElim Product Formation Pd_OxAdd->Pd_RedElim Cu-Alkyne Pd_RedElim->Pd(0) Ar-Alkyne Cu(I) Cu(I) Cu_Acetylide Copper Acetylide Cu(I)->Cu_Acetylide Alkyne + Base Cu_Acetylide->Pd_OxAdd

Caption: Catalytic cycles of the Sonogashira reaction.

References

Safety Operating Guide

Proper Disposal of 4-Iodopicolinonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Iodopicolinonitrile is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated organic nitrile, this compound is presumed to be hazardous and requires disposal through a licensed hazardous waste management company.

Summary of Hazards and Disposal Information

For quick reference, the following table summarizes the key considerations for the disposal of this compound.

Parameter Information/Recommendation
Likely Hazards Acute toxicity (oral, dermal, inhalation), Skin/Eye Irritation, Environmental Hazard.
Waste Category Halogenated Organic Waste.[1][2]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility.[3][4]
Container Type Labeled, sealed, and chemically compatible container.
Spill Cleanup Use absorbent, non-combustible material. Prevent entry into waterways.

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5]

2. Waste Segregation and Collection:

  • Segregate Waste: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2][4] Do not mix this compound waste with solvents like acetone or hexane.

  • Use Designated Containers: Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert, absorbent, non-combustible material like vermiculite or sand to contain the spill.

  • Cleanup: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines for waste accumulation limits.

5. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container segregate Segregate as Halogenated Organic Waste container->segregate collect Collect Waste in Sealed Container segregate->collect spill Spill Occurs? collect->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store in Secondary Containment Area spill->store No cleanup->collect ehs Contact EHS for Waste Pickup store->ehs transport Licensed Contractor Transports Waste ehs->transport incinerate Incineration at Approved Hazardous Waste Facility transport->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Iodopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 4-Iodopicolinonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The information provided is based on data for the structurally similar compounds 4-Iodobenzonitrile and 3-Fluoro-4-iodopicolinonitrile and should be used as a precautionary guide. A thorough risk assessment should be conducted before handling this chemical.

I. Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be harmful if swallowed or inhaled. It may cause skin and eye irritation.[1] Therefore, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1]

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Store in a locked-up place.[1][4]

  • Dispose of contents/container to an approved waste disposal plant.[1]

II. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesDisposable nitrile gloves provide good splash protection.[5] For extended contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use.
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.
Face shieldRequired when there is a risk of splashing or explosion.[5]
Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex®) that is fully buttoned is recommended.[5]
Full-length pants and closed-toe shoesRequired to cover all skin on the lower body and feet.[5]
Respiratory Protection NIOSH-approved respiratorRequired if working outside of a fume hood or if dust generation is likely. A full-face air-purifying respirator with appropriate cartridges should be used.[3][6]

III. Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound.

  • Handling the Compound:

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust.[1][4]

    • Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable.[2]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

IV. Spill and Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Immediately call a poison center or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]

  • In Case of a Spill: Evacuate the area. Avoid breathing dust. Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

V. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[8][9] Do not mix with non-halogenated waste.[8]

  • Container Management:

    • Waste containers must be made of a compatible material and have a tightly fitting cap.[8]

    • Keep waste containers closed at all times, except when adding waste.[8]

    • Ensure the exterior of the waste container remains clean and free of contamination.[10]

    • Do not fill waste containers beyond 90% of their capacity.[10]

  • Empty Container Disposal:

    • To be considered "empty," the container must be triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected as hazardous waste and disposed of in the "Halogenated Organic Waste" container.[9]

    • Once properly decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[9]

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[11]

VI. Workflow Diagram

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Verify Fume Hood & Safety Showers A->B C Don Appropriate PPE B->C D Weigh & Transfer in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Segregate Halogenated Waste F->G Proceed to Disposal M Procedure Complete F->M Remove PPE & Wash Hands H Dispose of Contaminated PPE G->H L Arrange for Professional Waste Pickup G->L I Triple-Rinse Empty Containers J Collect Rinsate as Hazardous Waste I->J K Dispose of Clean Container I->K J->G

Caption: Workflow for Handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.